2-Methyl-2-phenylsuccinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(10(14)15,7-9(12)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVXSSDWCRHKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395871 | |
| Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34862-03-8 | |
| Record name | 2-METHYL-2-PHENYLSUCCINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylsuccinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Methyl-2-phenylsuccinic acid is a chiral dicarboxylic acid with significant applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a quaternary stereocenter, presents a notable synthetic challenge. This guide provides a comprehensive overview of the primary methodologies for its synthesis, detailing both classical and modern approaches. Key reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the different strategies are presented to provide a thorough resource for professionals in the field.
Introduction: Significance and Synthetic Challenges
This compound is a valuable intermediate in organic synthesis due to its rigid structure and multiple functional groups that allow for diverse chemical transformations. The primary synthetic challenge lies in the construction of the sterically hindered quaternary carbon center, particularly in an enantioselective manner. The development of efficient and stereocontrolled methods for its synthesis is crucial for its application in areas such as drug discovery, where the chirality of a molecule can profoundly impact its biological activity.
This guide will explore two major synthetic paradigms: classical routes, which often yield racemic products requiring subsequent resolution, and modern strategies that aim for direct asymmetric synthesis.
Classical Synthetic Approaches
Classical methods for the synthesis of this compound typically involve multi-step sequences from readily available starting materials. While often robust and scalable, these methods generally do not offer control over the stereochemistry of the quaternary center.
2.1. The Reformatsky Reaction and Related Methodologies
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, provides a foundational approach to β-hydroxy esters, which can be precursors to succinic acid derivatives.[1][2][3] The organozinc reagent, often called a 'Reformatsky enolate,' is prepared by treating an alpha-halo ester with zinc dust.[2] These zinc enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions with the ester group.[2][3]
Reaction Mechanism: The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of an α-haloester.[2] The resulting organozinc compound then adds to the carbonyl group of an aldehyde or ketone.[3] Subsequent acidic workup yields the β-hydroxy ester.[2]
Workflow for a Reformatsky-type Synthesis:
Caption: Generalized workflow of a Reformatsky reaction.
A related classical approach involves the hydrolysis of an intermediate formed from the reaction of ethyl benzalmalonate with potassium cyanide.[4][5]
2.2. Experimental Protocol: Synthesis from Ethyl Benzalmalonate and Potassium Cyanide
This method, detailed in Organic Syntheses, provides a reliable route to phenylsuccinic acid, a close analog.[4][5] A similar strategy can be adapted for the synthesis of the target molecule.
Step 1: Addition of Cyanide. To a solution of the appropriate starting material (e.g., an ethyl benzalmalonate derivative) in ethanol, a solution of potassium cyanide in water is added.[5] The reaction mixture is heated to facilitate the addition reaction.[5]
Step 2: Hydrolysis. The resulting intermediate is then subjected to vigorous hydrolysis with a strong acid, such as concentrated hydrochloric acid, under reflux conditions.[4] This step converts the nitrile and ester functionalities to carboxylic acids.
Step 3: Isolation. Upon cooling, the product crystallizes from the reaction mixture and can be collected by filtration.[4] Further purification can be achieved by recrystallization from hot water.[4]
Table 1: Comparison of Classical Synthesis Steps
| Step | Key Reagents | Purpose | Typical Yields |
| Cyanide Addition | Potassium Cyanide, Ethanol/Water | C-C bond formation | Good to High |
| Hydrolysis | Concentrated HCl, Heat | Conversion to dicarboxylic acid | High |
| Purification | Recrystallization | Isolation of pure product | Variable |
Modern Synthetic Strategies: The Stobbe Condensation
The Stobbe condensation is a powerful and versatile carbon-carbon bond-forming reaction that is particularly well-suited for the synthesis of alkylidene succinic acids and their derivatives.[6][7] It involves the reaction of a ketone or aldehyde with a succinic acid ester in the presence of a strong base.[8]
Reaction Mechanism: The reaction is initiated by the deprotonation of the succinic ester at the α-carbon by a strong base, such as sodium ethoxide or potassium t-butoxide, to form an ester enolate.[9] This enolate then undergoes an aldol-type addition to the carbonyl compound.[9] The key feature of the Stobbe condensation is the subsequent intramolecular cyclization to form a γ-lactone intermediate.[6][10] This lactone then undergoes a base-induced ring-opening to yield the salt of the alkylidene succinic acid half-ester.[6][10]
Workflow for the Stobbe Condensation:
Caption: Stepwise mechanism of the Stobbe condensation.
Advantages of the Stobbe Condensation:
-
Versatility: A wide range of aldehydes and ketones can be used as the carbonyl component.[8]
-
Efficiency: The reaction often proceeds in good yields.
-
Potential for Asymmetry: While the classical Stobbe condensation produces a racemic mixture, modern variations have been developed to achieve enantioselectivity.
Drawbacks:
-
Side Reactions: The carbonyl substrate can undergo self-condensation.[9]
-
Low Yields with Enolizable Ketones: Highly enolizable ketones may give lower yields.[9]
3.1. Asymmetric Stobbe Condensation
The development of asymmetric variants of the Stobbe condensation is a key area of research for accessing enantiomerically pure this compound. This can be achieved through several strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the succinic ester can direct the stereochemical outcome of the condensation.
-
Chiral Bases: The use of a chiral base can create a chiral environment that favors the formation of one enantiomer.
-
Chiral Catalysts: The development of chiral catalysts for the Stobbe condensation is an ongoing area of research.
Asymmetric desymmetrization of cyclic meso-anhydrides, a related strategy, has proven effective for the synthesis of various chiral building blocks.[11]
3.2. Experimental Protocol: A General Procedure for the Stobbe Condensation
Step 1: Condensation. In a flask equipped with a stirrer and under an inert atmosphere, a strong base (e.g., potassium t-butoxide) is suspended in an anhydrous solvent (e.g., toluene). A mixture of the ketone (e.g., acetophenone) and the succinic ester (e.g., diethyl succinate) is added dropwise at a controlled temperature. The reaction is stirred until completion.
Step 2: Workup and Hydrolysis. The reaction is quenched, typically with water or a dilute acid. The organic layer is separated, and the solvent is removed. The resulting crude half-ester is then hydrolyzed by refluxing with a strong base (e.g., aqueous NaOH or KOH).
Step 3: Isolation and Purification. After hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The solid product is collected by filtration and can be purified by recrystallization.
Table 2: Comparison of Reagents in the Stobbe Condensation
| Component | Examples | Role in Reaction |
| Carbonyl Compound | Acetophenone, Benzophenone[6] | Electrophile |
| Succinic Ester | Diethyl succinate, Dimethyl succinate | Nucleophile precursor |
| Base | Sodium ethoxide, Potassium t-butoxide, Sodium hydride | Catalyst for enolate formation |
| Solvent | Toluene, Diethyl ether | Anhydrous reaction medium |
Conclusion and Future Outlook
The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. While classical routes like the Reformatsky reaction and related procedures are well-established, they often lack stereocontrol. The Stobbe condensation has emerged as a more versatile and powerful method, with the potential for asymmetric synthesis being a significant advantage for applications in drug development and other fields requiring enantiopure compounds.
Future research in this area will likely focus on the development of more efficient and highly enantioselective catalytic methods for the synthesis of this compound and its derivatives. This will involve the design of novel chiral catalysts and the optimization of reaction conditions to achieve high yields and stereoselectivity, further expanding the utility of this important synthetic building block.
References
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. All about Stobbe reaction [unacademy.com]
- 9. chemistry-reaction.com [chemistry-reaction.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Asymmetric synthesis - Ruđer Bošković Institute [irb.hr]
physicochemical properties of 2-Methyl-2-phenylsuccinic acid
An In-depth Technical Guide to 2-Methyl-2-phenylsuccinic Acid for Advanced Research
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and fine chemical synthesis, the nuanced impact of molecular architecture on function cannot be overstated. Simple modifications, such as the introduction of a methyl group, can profoundly alter a compound's physicochemical and biological properties—a concept often referred to as the "magic methyl" effect in medicinal chemistry[1]. This compound (CAS No. 34862-03-8) embodies this principle. It is a rationally designed derivative of phenylsuccinic acid, presenting a unique stereogenic center and altered conformational dynamics. This guide provides a comprehensive technical overview of its core physicochemical properties, methodologies for its characterization, and its potential applications, particularly for professionals in pharmaceutical development and chemical research.
Core Molecular Profile and Physicochemical Characteristics
This compound is a dicarboxylic acid featuring a phenyl and a methyl group attached to the same alpha-carbon. This substitution creates a chiral center, making it a valuable building block for enantioselective synthesis.
Chemical Structure:
Caption: Chemical structure of this compound.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is critical to note that while some data is derived from supplier technical sheets, other values are predicted based on computational models. Such predictions are invaluable for initial experimental design but must be validated empirically.
| Property | Value | Data Source | Citation |
| CAS Number | 34862-03-8 | Experimental | [2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | - | [2] |
| Molecular Weight | 208.21 g/mol | - | [2] |
| Appearance | White to Off-White Solid | Experimental | [2][4] |
| Melting Point | 158-160 °C | Experimental | [2] |
| Boiling Point | 319.5 ± 22.0 °C | Predicted | [2] |
| Density | 1.286 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | 3.80 ± 0.10 | Predicted | [2] |
| Solubility | Slightly soluble in Methanol and heated Chloroform | Experimental | [2] |
Expert Insights: The predicted pKa of ~3.80 suggests that at physiological pH (7.4), this compound will exist predominantly as a dianion. This has significant implications for its pharmacokinetic profile, affecting its absorption, distribution, metabolism, and excretion (ADME). Its limited solubility in common organic solvents necessitates careful consideration during reaction setup and purification, often requiring polar protic solvents or heating.
Synthesis and Purification Strategies
Proposed Synthetic Workflow
A plausible route involves the methylation of a suitable phenylsuccinate diester enolate, followed by hydrolysis. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial to ensure complete enolate formation and minimize side reactions.
References
Introduction: The Significance of a Chiral Building Block
An In-Depth Technical Guide to the Structural Analysis of 2-Methyl-2-phenylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral building blocks—stereochemically pure molecules used in the synthesis of complex active pharmaceutical ingredients (APIs)—are the foundational elements that enable this control. This compound is one such scaffold, a seemingly simple dicarboxylic acid whose true value lies in its stereochemistry and the strategic placement of a methyl group.
The molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-2-methyl-2-phenylsuccinic acid. In a biological context, these enantiomers can exhibit vastly different pharmacological and toxicological profiles. Furthermore, the introduction of the methyl group at the C2 position is a key design element. This strategic methylation can profoundly influence a drug candidate's properties, a phenomenon often referred to as the "magic methyl" effect, which can enhance metabolic stability, binding affinity, and overall pharmacokinetic performance.[1][2]
Consequently, the ability to synthesize, separate, and, most critically, definitively analyze the structure and stereochemical purity of this compound is a fundamental requirement for its use in pharmaceutical development. This guide provides an in-depth exploration of the core analytical methodologies, emphasizing not just the "how" but the "why" behind each experimental choice, to ensure a robust and unambiguous structural elucidation.
Part 1: Synthesis, Stereochemistry, and the Imperative of Resolution
Before any analysis can be performed, the molecule must be synthesized. Typically, this begins with a non-stereoselective synthesis to produce a racemic mixture (a 50:50 mixture of both enantiomers), followed by a critical chiral resolution step.
Synthesis of Racemic this compound
A common synthetic route to related phenylsuccinic acids involves reactions such as the Friedel-Crafts alkylation of an aromatic ring with a suitable precursor.[3] For this compound, a plausible approach could involve the alkylation of benzene with citraconic anhydride or a related derivative, followed by hydrolysis. The key outcome of such a synthesis is a racemic mixture, as the reaction environment lacks any chiral influence to favor the formation of one enantiomer over the other.
The Chiral Nature of this compound
The central analytical challenge stems from the molecule's chirality. The two enantiomers, (R) and (S), are physically identical in an achiral environment, possessing the same melting point, boiling point, solubility, and NMR spectra. They differ only in their interaction with plane-polarized light (optical rotation) and their interaction with other chiral molecules.
Caption: The enantiomers of this compound.
Chiral Resolution: Separating the Mirror Images
To analyze a single enantiomer or to use it in stereoselective synthesis, the racemic mixture must first be separated—a process known as chiral resolution. The most robust and widely used method is the formation of diastereomeric salts.
Expertise & Experience: The logic behind this technique is to introduce another chiral molecule—a resolving agent—to the racemic mixture. The reaction between the racemic acid (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base (e.g., S-base) creates a pair of diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). Unlike enantiomers, diastereomers have different physical properties, including solubility, allowing them to be separated by conventional methods like fractional crystallization.[4][5] Naturally occurring amino acids, like L-proline (the S-enantiomer), are excellent, cost-effective resolving agents for acidic compounds.[6][7]
-
Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., isopropanol). Add one equivalent of the chiral resolving agent (e.g., L-proline). Heat the mixture to ensure complete dissolution and reaction.[6]
-
Fractional Crystallization: Slowly cool the solution. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The choice of solvent is critical here; it must be one in which the solubilities of the two diastereomeric salts are significantly different.
-
Isolation: Collect the precipitated crystals by filtration. These crystals represent the less-soluble diastereomeric salt, now enriched in one enantiomer.
-
Liberation of the Enantiomer: Treat the isolated salt with a strong acid (e.g., HCl). This protonates the carboxylate groups of the succinic acid derivative, regenerating the free acid, and protonates the resolving agent, making it a soluble salt (e.g., L-proline hydrochloride). The desired enantiomer of this compound, now optically pure, will precipitate and can be isolated by filtration.[6]
-
Purity Analysis: The optical purity, or enantiomeric excess (e.e.), of the resolved acid must be determined using chiral HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester - Google Patents [patents.google.com]
- 4. Stereochemistry [employees.csbsju.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. yourhomeworksolutions.com [yourhomeworksolutions.com]
- 7. gradebuddy.com [gradebuddy.com]
The Synthesis and Historical Context of 2-Methyl-2-phenylsuccinic Acid: A Technical Guide
This in-depth technical guide explores the discovery and history of 2-Methyl-2-phenylsuccinic acid, a fascinating molecule at the intersection of historical synthetic chemistry and modern drug development. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and chemical properties.
Introduction: The Significance of Substituted Succinic Acids
Succinic acid, a simple dicarboxylic acid, has long been recognized as a valuable platform chemical.[1] Its derivatives have found applications in polymers, pharmaceuticals, and as precursors for a wide array of other industrially significant compounds.[1] The strategic placement of substituents on the succinic acid backbone allows for the fine-tuning of its chemical and physical properties, leading to a vast landscape of molecules with diverse functionalities. Among these, α-alkyl-α-aryl substituted succinic acids, such as this compound, represent a class of compounds with significant potential in medicinal chemistry and material science.
Historical Perspective: The Dawn of Synthetic Organic Chemistry
The late 19th and early 20th centuries were a period of immense progress in synthetic organic chemistry. Pioneers like Sir William Henry Perkin and Jocelyn Field Thorpe were instrumental in developing novel synthetic methodologies that unlocked the ability to create complex organic molecules from simple precursors.[2][3] Their work on the synthesis of polybasic acids and the investigation of condensation reactions laid the groundwork for the preparation of a multitude of substituted carboxylic acids.[4][5]
While a singular, seminal paper detailing the initial "discovery" of this compound remains elusive in historical records, its synthesis can be logically situated within the context of the powerful synthetic reactions being developed during this era. The most probable and well-documented historical method for its preparation is the Stobbe condensation , a reaction discovered by Hans Stobbe in 1893.[1][2]
The Stobbe Condensation: A Cornerstone of Succinic Acid Synthesis
The Stobbe condensation is a base-catalyzed reaction between a ketone or an aldehyde and a succinic ester, typically diethyl succinate, to form an alkylidene succinic acid or a tautomeric isomer.[1][2] This reaction proved to be a versatile tool for the formation of carbon-carbon bonds and the synthesis of a wide variety of substituted succinic acids.
The mechanism of the Stobbe condensation is a key to understanding its utility. It proceeds through the formation of a γ-lactone intermediate, which then undergoes a base-induced elimination to yield the final product.[1]
Synthesis of this compound via Stobbe Condensation: A Detailed Protocol
The following protocol outlines a historically relevant and scientifically sound method for the synthesis of this compound based on the Stobbe condensation.
Part 1: Stobbe Condensation of Acetophenone and Diethyl Succinate
Objective: To synthesize the half-ester, ethyl 3-carboxy-4-phenyl-3-pentenoate.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetophenone | 120.15 | 12.0 g | 0.1 |
| Diethyl succinate | 174.20 | 20.9 g | 0.12 |
| Potassium tert-butoxide | 112.21 | 12.3 g | 0.11 |
| tert-Butanol | 74.12 | 100 mL | - |
| Diethyl ether | 74.12 | 200 mL | - |
| 6M Hydrochloric acid | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with 100 mL of anhydrous tert-butanol.
-
Potassium tert-butoxide (12.3 g, 0.11 mol) is added to the flask, and the mixture is stirred until the base is fully dissolved.
-
A solution of acetophenone (12.0 g, 0.1 mol) and diethyl succinate (20.9 g, 0.12 mol) in 50 mL of tert-butanol is added dropwise to the stirred solution of the base over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2 hours.
-
The mixture is then cooled to room temperature, and the bulk of the tert-butanol is removed under reduced pressure.
-
The resulting viscous residue is dissolved in 100 mL of water, and the aqueous solution is extracted with 2 x 50 mL of diethyl ether to remove any unreacted starting materials.
-
The aqueous layer is cooled in an ice bath and acidified with 6M hydrochloric acid until the pH is approximately 2.
-
The precipitated oily product is extracted with 3 x 50 mL of diethyl ether.
-
The combined ethereal extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude half-ester.
Part 2: Hydrolysis of the Half-Ester to this compound
Objective: To hydrolyze the half-ester to the final dicarboxylic acid product.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Half-Ester | ~262.29 | From Part 1 | ~0.1 |
| 10% Aqueous Sodium Hydroxide | - | 200 mL | - |
| Concentrated Hydrochloric Acid | - | As needed | - |
Procedure:
-
The crude half-ester obtained in Part 1 is transferred to a 500 mL round-bottom flask.
-
200 mL of 10% aqueous sodium hydroxide solution is added, and the mixture is heated to reflux with stirring for 4 hours.
-
The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid until the pH is approximately 1.
-
The white precipitate of this compound is collected by vacuum filtration and washed with cold water.
-
The crude product is recrystallized from hot water or a mixture of ethyl acetate and hexane to yield pure this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 155-158 °C |
| Solubility | Soluble in hot water, ethanol, and acetone. Sparingly soluble in cold water. |
| CAS Number | 34862-03-8 |
Modern Synthetic Approaches and Applications
While the Stobbe condensation represents a classic and historically significant route to this compound, modern organic synthesis offers a variety of alternative methods. These can include modifications of the Stobbe reaction with different base and solvent systems, as well as entirely different synthetic strategies such as those based on the Reformatsky reaction or malonic ester chemistry.
The interest in this compound and its derivatives continues in contemporary research. Its structure provides a rigid scaffold that can be functionalized to create molecules with specific biological activities. Recent patent literature indicates its use as an intermediate in the synthesis of pharmaceutically active compounds, particularly in the development of novel antihistamine agents.[6]
Conclusion
This compound stands as a testament to the enduring power of fundamental organic reactions. While its specific "discovery" may be intertwined with the broader exploration of the Stobbe condensation in the late 19th century, its synthesis remains a valuable illustration of classical carbon-carbon bond formation. The continued relevance of this molecule in modern drug discovery underscores the importance of understanding the historical foundations of synthetic chemistry. This guide has provided a comprehensive overview of the historical context, a detailed synthetic protocol, and the key properties of this compound, offering a valuable resource for researchers and scientists in the field.
References
- 1. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 2. All about Stobbe reaction [unacademy.com]
- 3. The stobbe condensation of 3,4-disubstituted acetophenones with diethyl succinate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. chemistry-chemists.com [chemistry-chemists.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Methyl-2-phenylsuccinic Acid: Synthesis, Resolution, and Application
Introduction: The Strategic Value of Chiral Scaffolds in Drug Discovery
In the landscape of modern drug development, the precise three-dimensional arrangement of atoms is paramount. Chirality, the property of 'handedness' in molecules, is a fundamental consideration, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, access to enantiomerically pure chiral building blocks is a critical enabler for the synthesis of selective and safe therapeutics.
2-Methyl-2-phenylsuccinic acid is a chiral dicarboxylic acid that presents a compelling scaffold for medicinal chemists. It combines a rigid phenyl group with a succinic acid backbone, providing two points for further chemical elaboration. Crucially, it possesses a quaternary stereocenter featuring a methyl group. The introduction of a methyl group, often termed a "magic methyl," can have profound, beneficial effects on a molecule's properties, including enhanced metabolic stability, improved potency, and modulated solubility.[1][2] This guide provides a comprehensive overview of the synthesis, chiral resolution, and strategic applications of this compound for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Racemic this compound
The core strategy involves the formation of an enolate from a diester of phenylsuccinic acid, followed by quenching with a methylating agent. Subsequent hydrolysis of the ester groups yields the target dicarboxylic acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for racemic this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Esterification of Phenylsuccinic Acid
-
To a solution of phenylsuccinic acid (1.0 eq) in absolute ethanol (approx. 5 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) as a catalyst.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the catalyst with a saturated solution of sodium bicarbonate.
-
Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield diethyl phenylsuccinate. Purification can be achieved via vacuum distillation.
Step 2: α-Methylation Causality: This step creates the crucial quaternary stereocenter. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is required to quantitatively form the enolate at the α-carbon. The reaction is run at low temperature (-78 °C) to prevent side reactions.
-
Prepare a solution of LDA (1.1 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C.
-
Slowly add a solution of diethyl phenylsuccinate (1.0 eq) in dry THF to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (CH₃I, 1.2 eq) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude diethyl 2-methyl-2-phenylsuccinate can be purified by column chromatography.
Step 3: Saponification
-
Dissolve the purified diester from the previous step in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).
-
Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield racemic this compound.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
The separation of enantiomers, or chiral resolution, is a critical step to access the individual (R)- and (S)-isomers. The most common and industrially scalable method for resolving chiral carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral base.[5][6] The resulting diastereomers, ((R)-acid·(S)-base and (S)-acid·(S)-base), have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[7]
L-Proline, a naturally occurring and inexpensive amino acid, is an effective resolving agent for acidic compounds and will be used as the basis for this protocol.[8]
Chiral Resolution Workflow
Caption: Workflow for chiral resolution using diastereomeric salt formation.
Detailed Experimental Protocol (Adapted from Phenylsuccinic Acid Resolution)
-
Salt Formation: In an Erlenmeyer flask, dissolve racemic this compound (1.0 eq) in a suitable solvent, such as isopropanol, with gentle heating.
-
In a separate flask, dissolve L-Proline (0.5 to 1.0 eq) in the same solvent. Rationale: The stoichiometry of the resolving agent can be critical and may require optimization to maximize the yield and enantiomeric excess of the desired diastereomeric salt.[9]
-
Add the L-Proline solution to the acid solution. Heat the combined mixture for approximately 30 minutes.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce precipitation of the less soluble diastereomeric salt.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the crystals with a small amount of cold acetone to remove residual mother liquor. The solid is the diastereomeric salt of one enantiomer.
-
Liberation of the Free Acid: Suspend the isolated salt in ice-cold 6M HCl and stir vigorously for 5-10 minutes. The strong acid protonates the carboxylate and the proline amine, breaking the salt.
-
Filter the resulting solid, which is the enantiomerically enriched this compound. Wash with a small amount of ice-cold water.
-
Purity Assessment: The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by measuring the specific rotation and comparing it to literature values of analogous compounds. Recrystallization of the free acid from water can further enhance its purity. The other enantiomer can be recovered from the mother liquor by a similar acidification process.
Part 3: Properties and Characterization
As this compound is not a widely characterized compound, exact physical properties are not available. However, the properties of the closely related parent compound, phenylsuccinic acid, provide a valuable benchmark.
| Property | (R)-(-)-Phenylsuccinic Acid | (S)-(+)-Phenylsuccinic Acid | Racemic Phenylsuccinic Acid | Reference(s) |
| CAS Number | 46292-93-7 | 4036-30-0 | 635-51-8 | [10] |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | [10] |
| Molecular Weight | 194.18 g/mol | 194.18 g/mol | 194.18 g/mol | [11] |
| Melting Point | 173-176 °C | 173-176 °C | 166-168 °C | [11] |
| Optical Rotation | [α]²⁰/D −175±4° (c=1, acetone) | [α]²⁰/D +171±4° (c=1, acetone) | Not Applicable |
Note: The properties listed are for phenylsuccinic acid and serve as an estimate for this compound.
Part 4: Applications in Drug Design and Medicinal Chemistry
The strategic value of this compound lies in its utility as a chiral building block that incorporates the "magic methyl" effect. The introduction of a methyl group at a strategic position can profoundly influence a drug candidate's profile.[12]
Key Advantages of Methylation:
-
Pharmacokinetic Modulation : A methyl group can block sites of metabolic attack (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and oral bioavailability.[1][13]
-
Conformational Restriction : The steric bulk of the methyl group can lock the molecule into a specific, more bioactive conformation, leading to a significant increase in potency and selectivity for its biological target.[12][14]
-
Improved Physicochemical Properties : Methylation increases lipophilicity, which can enhance membrane permeability. It can also disrupt crystal packing, sometimes leading to improved solubility.[1]
The this compound scaffold provides a platform to systematically explore these effects. The two carboxylic acid groups can be differentially functionalized to produce amides, esters, or other functionalities, allowing the chiral core to be integrated into larger, more complex molecules. This makes it an ideal starting material for creating libraries of compounds for lead optimization campaigns, where the impact of stereochemistry and methylation can be rigorously evaluated. Chiral drugs, often developed as single enantiomers, are increasingly prevalent, with a majority of new drug approvals being chiral compounds.[15][16]
Conclusion
This compound represents a valuable, albeit specialized, tool for the modern medicinal chemist. While its synthesis and resolution require careful execution, the protocols outlined in this guide provide a clear and scientifically sound pathway to accessing its racemic and enantiomerically pure forms. By providing a conformationally constrained, chiral scaffold that incorporates a strategic methyl group, this molecule serves as a powerful building block for the design and optimization of next-generation therapeutics. Its application allows researchers to harness the subtle yet powerful "magic methyl" effect, potentially unlocking significant improvements in the potency, selectivity, and pharmacokinetic profiles of drug candidates.
References
- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl-containing pharmaceuticals: Methylation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103980108A - A kind of preparation method of 2-(1-methylalkyl)succinic acid - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 苯基丁二酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. scribd.com [scribd.com]
- 15. mdpi.com [mdpi.com]
- 16. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-2-phenylsuccinic Acid for Advanced Research
This guide provides a comprehensive technical overview of 2-Methyl-2-phenylsuccinic acid (CAS No. 34862-03-8), a chiral dicarboxylic acid of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, stereochemistry, and applications of this important building block, with a particular focus on its role as a precursor to anticonvulsant therapies.
Core Molecular Characteristics
This compound, also known as 2-methyl-2-phenylbutanedioic acid, is a derivative of succinic acid featuring a phenyl and a methyl group attached to the same alpha-carbon. This substitution creates a chiral center, rendering the molecule optically active.
| Property | Value | Source(s) |
| CAS Number | 34862-03-8 | [Vendor Information] |
| Molecular Formula | C₁₁H₁₂O₄ | [Vendor Information] |
| Molecular Weight | 208.21 g/mol | [Vendor Information] |
| Appearance | White to off-white solid | [1][2] |
| Primary Application | Intermediate in the preparation of anticonvulsants | [1][2] |
Synthesis and Purification
While specific, detailed protocols for the synthesis of this compound are not abundantly available in standard literature, a logical and effective synthetic route can be extrapolated from established methods for the closely related phenylsuccinic acid. The following proposed synthesis is based on a well-documented procedure for the alkylation of phenylacetonitrile derivatives.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound involves a multi-step sequence starting from phenylacetonitrile. This pathway leverages the acidity of the benzylic proton and the reactivity of cyanide as a carboxylic acid precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis (Adapted from Phenylsuccinic Acid Synthesis)
Disclaimer: The following protocol is an adaptation of established methods for phenylsuccinic acid and should be optimized and validated for the synthesis of this compound.
Step 1: Synthesis of 2-phenylpropionitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetonitrile (1.0 eq.) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylpropionitrile.
Step 2: Alkylation with Ethyl Bromoacetate
-
Following a similar procedure as Step 1, deprotonate the 2-phenylpropionitrile (1.0 eq.) with a strong base like sodium hydride or lithium diisopropylamide (LDA) in anhydrous THF at low temperature (-78 °C for LDA, 0 °C for NaH).
-
Slowly add ethyl bromoacetate (1.1 eq.) to the resulting carbanion.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work up the reaction as described in Step 1 to obtain the crude diethyl 2-cyano-2-phenylsuccinate.
Step 3: Hydrolysis to this compound
-
To the crude diethyl 2-cyano-2-phenylsuccinate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours. During this time, both the ester and nitrile groups will be hydrolyzed to carboxylic acids.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the crude this compound.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in research and development. While a dedicated, publicly available spectrum for this specific molecule is not readily found, its expected NMR spectra can be reliably predicted based on the analysis of its structural analogs.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H, corresponding to the monosubstituted phenyl ring.
-
Methylene Protons (CH₂): The two diastereotopic protons of the methylene group will likely appear as a pair of doublets (an AB quartet) due to their proximity to the chiral center. The chemical shift is expected to be in the range of δ 2.5-3.0 ppm.
-
Methyl Protons (CH₃): A singlet at approximately δ 1.5 ppm, integrating to 3H.
-
Carboxylic Acid Protons (COOH): Two broad singlets at a downfield chemical shift (typically > δ 10 ppm), which may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is anticipated to display the following key resonances:
-
Carboxylic Carbons (C=O): Two signals in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals corresponding to the phenyl ring between δ 125-140 ppm. The quaternary carbon attached to the succinic acid backbone will be less intense.
-
Quaternary Carbon: The chiral carbon atom is expected to have a chemical shift around δ 50-60 ppm.
-
Methylene Carbon (CH₂): A signal in the range of δ 35-45 ppm.
-
Methyl Carbon (CH₃): A signal at approximately δ 20-25 ppm.
Stereochemistry and Chiral Resolution
The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers, (R)- and (S)-2-Methyl-2-phenylsuccinic acid. For applications in drug development, it is often necessary to isolate a single enantiomer, as different enantiomers can have distinct pharmacological and toxicological profiles.
Chiral Resolution via Diastereomeric Salt Formation
A common and effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral amine. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. A well-established procedure for the resolution of the closely related phenylsuccinic acid using the naturally occurring amino acid L-proline can be adapted for this purpose.
Caption: Chiral resolution of this compound.
Experimental Protocol: Chiral Resolution
-
Dissolve racemic this compound (1.0 eq.) in a suitable solvent, such as isopropanol or ethanol, with gentle heating.
-
Add a solution of the resolving agent, (S)-(-)-proline (0.5 to 1.0 eq.), in the same solvent to the solution of the racemic acid.
-
Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
To liberate the enantiomerically enriched carboxylic acid, suspend the diastereomeric salt in water and acidify with a strong acid, such as 6M HCl, until the pH is approximately 1-2.
-
The enantiomerically enriched this compound will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The enantiomeric excess (e.e.) of the resolved acid should be determined by a suitable analytical technique, such as chiral HPLC or by converting it to a diastereomeric ester or amide and analyzing by standard HPLC or NMR.
Applications in Drug Development
The primary utility of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of succinimide-based anticonvulsant drugs. The succinimide (pyrrolidine-2,5-dione) ring is a well-established pharmacophore for anticonvulsant activity.
Synthesis of Succinimide Derivatives
This compound can be readily converted to its corresponding anhydride by treatment with a dehydrating agent such as acetyl chloride or acetic anhydride. This anhydride is a reactive intermediate that can then be treated with ammonia or a primary amine to form the desired succinimide.
Caption: Synthesis of succinimide anticonvulsants.
The resulting N-substituted 2-methyl-2-phenylsuccinimides are analogs of well-known anticonvulsant drugs like ethosuximide and methsuximide. The introduction of the methyl and phenyl groups at the C2 position can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates, potentially leading to improved efficacy, duration of action, or safety profile.
Conclusion
This compound is a valuable chiral building block with significant potential in the development of novel central nervous system therapies. A thorough understanding of its synthesis, stereochemistry, and reactivity is essential for its effective utilization in medicinal chemistry research. The protocols and data presented in this guide provide a solid foundation for scientists and researchers working with this important molecule.
References
A Spectroscopic Guide to 2-Methyl-2-phenylsuccinic Acid: Structure Elucidation and Data Interpretation
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-phenylsuccinic acid (CAS 34862-03-8), a dicarboxylic acid with significant potential in synthetic chemistry and materials science. For researchers, scientists, and professionals in drug development, accurate structural confirmation is paramount. This document serves as a practical reference for the characterization of this molecule, grounding its structural elucidation in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to ensure scientific integrity and reproducibility.
Molecular Structure and Analytical Workflow
This compound (C₁₁H₁₂O₄, Molar Mass: 208.21 g/mol ) is a derivative of succinic acid featuring both a methyl and a phenyl group attached to the same alpha-carbon. This substitution creates a chiral center and introduces distinct features in its spectroscopic profile. The robust characterization of this molecule relies on a multi-technique approach to unambiguously determine its connectivity and functional groups.
A typical workflow for the spectroscopic identification of this compound involves isolating the purified compound and subjecting it to a series of analyses. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to confident identification.
An In-depth Technical Guide to the Thermodynamic Properties of 2-Methyl-2-phenylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 2-Methyl-2-phenylsuccinic acid, a molecule of interest in pharmaceutical and materials science. While experimental data for this specific compound is not extensively available in public literature, this document serves as a foundational resource, outlining the critical thermodynamic parameters and detailing the established experimental and computational methodologies for their determination. By leveraging principles from physical chemistry and data from structurally related compounds, this guide offers a robust framework for researchers seeking to characterize this compound. The protocols and theoretical background presented herein are designed to ensure scientific integrity and provide a clear path for obtaining reliable thermodynamic data essential for applications such as drug formulation, polymorphism screening, and process chemistry.
Introduction: The Significance of Thermodynamic Properties in a Molecular Context
The thermodynamic properties of a substance govern its physical and chemical behavior, providing a quantitative understanding of its stability, solubility, and reactivity. For a molecule like this compound, which possesses both chiral and acidic centers, a thorough thermodynamic characterization is paramount for its potential applications. In drug development, for instance, properties such as Gibbs free energy of solvation, enthalpy of fusion, and heat capacity are critical for predicting bioavailability, designing stable formulations, and controlling crystallization processes. This guide will delve into the core thermodynamic parameters and the methodologies to elucidate them for this compound.
While specific experimental values for this compound are not widely published, its structural similarity to succinic acid and other phenyl-substituted carboxylic acids allows for the application of well-established analytical techniques. A reported melting point for this compound is in the range of 158-160°C[1]. This value serves as a crucial starting point for thermal analysis studies.
Fundamental Thermodynamic Properties and Their Relevance
A complete thermodynamic profile of this compound involves the determination of several key parameters.
| Thermodynamic Property | Symbol | Relevance in Research and Development |
| Enthalpy of Formation | ΔH°f | Indicates the energy released or absorbed during the formation of the compound from its constituent elements in their standard states, providing a measure of its intrinsic stability. |
| Entropy | S° | A measure of the molecular disorder or randomness. The change in entropy (ΔS°) during a process is a key driver for spontaneity. |
| Gibbs Free Energy | ΔG° | The ultimate predictor of the spontaneity of a process at constant temperature and pressure. It combines enthalpy and entropy (ΔG° = ΔH° - TΔS°).[2][3][4] |
| Heat Capacity | Cp | The amount of heat required to raise the temperature of the substance by one degree. It is crucial for understanding how a material responds to temperature changes and for calculating changes in enthalpy and entropy with temperature. |
| Enthalpy of Fusion | ΔHfus | The heat absorbed when the solid melts to a liquid. This is a key parameter in determining purity and understanding solid-state stability. |
| Solubility | The concentration of the compound in a saturated solution at a given temperature. It is a critical parameter for drug delivery and purification processes. | |
| Dissociation Constant | pKa | Quantifies the strength of the carboxylic acid groups. This is vital for understanding its behavior in physiological environments and for designing analytical methods. |
Experimental Determination of Thermodynamic Properties: A Methodological Framework
The following section outlines the primary experimental techniques for characterizing the thermodynamic properties of organic solids like this compound. The causality behind the choice of each technique is explained to provide a deeper understanding of the experimental design.
Thermal Analysis: Unveiling Phase Transitions and Thermal Stability
Thermal analysis techniques are the cornerstone for investigating the thermal behavior of materials.[5][6] For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.
3.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is paramount for determining the melting point, enthalpy of fusion (ΔHfus), and heat capacity (Cp).
Step-by-Step Experimental Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 200°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate.
-
A second heating ramp is often performed to investigate any changes in the material's properties after melting and recrystallization.
-
-
Data Analysis: The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion. Heat capacity can be determined by analyzing the shift in the baseline of the heat flow signal.
Causality of Experimental Choices:
-
Heating Rate: A rate of 10°C/min is a common starting point. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity but may also broaden peaks.
-
Inert Atmosphere: Conducting the experiment under an inert nitrogen atmosphere prevents oxidative degradation of the organic acid at elevated temperatures.[5]
3.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Step-by-Step Experimental Protocol for TGA Analysis:
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of this compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., nitrogen).[7]
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.
Visualization of the Thermal Analysis Workflow:
Caption: Workflow for thermal characterization using DSC and TGA.
Calorimetry: Direct Measurement of Enthalpy Changes
While DSC provides valuable information on phase transitions, bomb calorimetry and solution calorimetry are used for the direct and accurate determination of enthalpy of combustion and formation.
3.2.1 Bomb Calorimetry for Enthalpy of Combustion
Bomb calorimetry measures the heat released during the complete combustion of a substance in a constant-volume container. This data is used to calculate the standard enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be derived using Hess's Law.
3.2.2 Solution Calorimetry for Enthalpy of Solution
Solution calorimetry measures the heat change when a substance dissolves in a solvent. This is particularly useful for studying the energetics of solvation and can be used to determine the enthalpy of formation of compounds that are difficult to study by bomb calorimetry.[8]
Solubility and Dissociation Constant Determination
3.3.1 Solubility Studies
The solubility of this compound in various solvents, particularly water and pharmaceutically relevant solvents, is a critical parameter. The equilibrium solubility can be determined by agitating an excess of the solid in the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solid is then measured using techniques like HPLC or UV-Vis spectroscopy.
3.3.2 Potentiometric Titration for pKa Determination
The two carboxylic acid groups of this compound will have distinct pKa values. These can be accurately determined by potentiometric titration. A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Computational Chemistry: A Predictive Approach
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of this compound.
4.1 Quantum Mechanical Calculations
Methods like Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation. By combining this with an estimated enthalpy of sublimation, the solid-phase enthalpy of formation can be predicted.
4.2 Group Contribution Methods
Group contribution methods, such as the Benson group-increment theory, can provide reasonable estimates for thermodynamic properties like heat capacity and enthalpy of formation by summing the contributions of the individual functional groups within the molecule.[9]
Logical Relationship between Experimental and Computational Methods:
References
- 1. 2-METHYL-2-PHENYLSUCCINICACID | 34862-03-8 [amp.chemicalbook.com]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. mdpi.com [mdpi.com]
- 8. Calorimetric Studies of the Mg-Pt System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 2-Methyl-2-phenylsuccinic Acid for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Scientific Advancement
In the landscape of chemical research and pharmaceutical development, the solubility of a compound is a cornerstone physical property. It governs everything from reaction kinetics in synthetic chemistry to bioavailability in drug formulation. For a molecule like 2-methyl-2-phenylsuccinic acid, a dicarboxylic acid with potential applications stemming from its unique structural features, a thorough understanding of its solubility profile is not just academic—it is a critical enabler of innovation. This guide provides a comprehensive framework for elucidating the solubility of this compound across a spectrum of relevant solvents. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for both qualitative and quantitative determination, and offer insights into the interpretation of these results. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating system for your experimental inquiries.
Physicochemical Properties of this compound: A Theoretical Framework for Solubility
Before embarking on experimental determination, it is imperative to understand the inherent chemical characteristics of this compound (CAS: 34862-03-8) that dictate its solubility.
| Property | Value/Description | Significance for Solubility |
| Molecular Formula | C₁₁H₁₂O₄ | Provides the elemental composition. |
| Molecular Weight | 208.21 g/mol | Influences the energy required to overcome crystal lattice forces. |
| Appearance | White solid | [1] Indicates a crystalline structure at room temperature. |
| Structure | A succinic acid backbone with a methyl and a phenyl group on the same carbon. | The two carboxylic acid groups are polar and can engage in hydrogen bonding. The phenyl group introduces a significant nonpolar character, creating a molecule with both hydrophilic and lipophilic regions. |
| pKa (Predicted) | pKa₁ ≈ 3.8, pKa₂ ≈ 5.6 | As a dicarboxylic acid, it has two ionization constants. The solubility in aqueous solutions will be highly pH-dependent. At pH values above the pKa, the carboxylic acid groups will deprotonate to form the more soluble carboxylate salts. Values are estimated based on phenylsuccinic acid (pKa₁: 3.78, pKa₂: 5.55).[2] |
The solubility of this compound is a tale of two competing molecular features: the polar, hydrogen-bonding carboxylic acid groups, and the nonpolar, hydrophobic phenyl ring. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Qualitative Solubility Assessment: A Foundational Step
A qualitative assessment provides a rapid and cost-effective way to screen a range of solvents and to classify the compound's general solubility characteristics. This is a crucial first step before proceeding to more labor-intensive quantitative methods.[3]
Experimental Protocol for Qualitative Solubility Determination
This protocol is designed to systematically test the solubility of this compound in a variety of solvent classes.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
A selection of solvents:
-
Polar Protic: Deionized Water, Methanol, Ethanol
-
Polar Aprotic: Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)
-
Nonpolar: Hexane, Toluene
-
Aqueous Acidic/Basic: 5% (w/v) HCl, 5% (w/v) NaOH, 5% (w/v) NaHCO₃
-
Procedure:
-
Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Observations: Meticulously record the results for each solvent in a table.
Interpreting Qualitative Results
-
Water Solubility: Due to the two carboxylic acid groups, some solubility in water is expected. However, the phenyl group may limit this.
-
Aqueous Base (NaOH, NaHCO₃): As a dicarboxylic acid, it is expected to be highly soluble in basic solutions due to the formation of the water-soluble disodium salt. Solubility in NaHCO₃, a weaker base, indicates that at least one of the carboxylic acids is relatively strong.
-
Aqueous Acid (HCl): Solubility in acidic solution is expected to be low, as the compound will remain in its neutral, protonated form.
-
Polar Solvents (Methanol, Ethanol, Acetone, DMSO, DMF): High solubility is anticipated in these solvents due to favorable dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solvents (Hexane, Toluene): Low solubility is expected as the polar carboxylic acid groups will not be effectively solvated.
Logical Flow for Qualitative Solubility Testing
Caption: Workflow for qualitative solubility screening.
Quantitative Solubility Determination: The Gravimetric Method
For drug development and many research applications, a precise measure of solubility is required. The gravimetric method, while traditional, is robust and provides accurate data.
Experimental Protocol for Gravimetric Solubility Determination
This protocol outlines the steps to determine the solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or other sealable containers
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume of the solvent (e.g., 5 mL).
-
Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 1 mL) into a syringe fitted with a 0.45 µm filter.
-
Dispense the filtered, saturated solution into a pre-weighed glass vial. Record the exact volume transferred.
-
-
Solvent Evaporation:
-
Place the vial in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated. Alternatively, a desiccator can be used, though this will take longer.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial.
-
Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).
-
Data Presentation: A Structured Approach
All quantitative solubility data should be presented in a clear and organized table to facilitate comparison and analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Deionized Water | 25 | ||
| Methanol | 25 | ||
| Acetone | 25 | ||
| 5% (w/v) NaOH | 25 | ||
| Toluene | 25 |
Workflow for Quantitative Solubility Determination
Caption: Gravimetric method for quantitative solubility.
Safety and Handling Considerations
While specific toxicity data for this compound is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on safety data for related compounds like phenylsuccinimide, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.[3]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
Conclusion: A Pathway to Comprehensive Understanding
This guide provides a robust framework for determining the solubility of this compound. By combining a theoretical understanding of its physicochemical properties with systematic qualitative and quantitative experimental protocols, researchers can generate the reliable data needed to advance their work. The solubility profile is not a static number but a rich dataset that informs reaction design, purification strategies, and the formulation of new chemical entities. Adherence to the principles and protocols outlined herein will ensure the generation of high-quality, reproducible solubility data, empowering further research and development.
References
Methodological & Application
Synthesis of 2-Methyl-2-phenylsuccinic Acid: An Application Note and Experimental Protocol
Introduction
2-Methyl-2-phenylsuccinic acid is a valuable chiral building block in organic synthesis, finding applications in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a quaternary stereocenter, makes it an interesting target for asymmetric synthesis and a useful scaffold for introducing molecular complexity. Notably, it serves as a key intermediate in the preparation of certain anticonvulsant drugs. This application note provides a comprehensive guide for the synthesis of this compound, detailing a robust experimental protocol, the underlying chemical principles, and methods for its characterization and chiral resolution. This guide is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
The synthetic strategy outlined herein involves a three-stage process commencing with the synthesis of phenylsuccinic acid, followed by its esterification to diethyl phenylsuccinate. The crucial step involves the diastereoselective α-methylation of the diethyl phenylsuccinate enolate, followed by hydrolysis to yield the target molecule. This protocol has been designed to be both efficient and reproducible, with explanations provided for key experimental choices to ensure a thorough understanding of the process.
Synthetic Strategy Overview
The synthesis of this compound can be conceptually broken down into three main stages, as depicted in the workflow below. This approach begins with the well-established synthesis of phenylsuccinic acid, which is then converted to its diethyl ester to facilitate the subsequent α-methylation. The esterification step protects the carboxylic acid functionalities and increases the acidity of the benzylic proton, making deprotonation and subsequent methylation more efficient. The final step involves the hydrolysis of the ester groups to yield the desired dicarboxylic acid.
Application Notes and Protocols for Chiral Resolution Using 2-Methyl-2-phenylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of 2-methyl-2-phenylsuccinic acid as a chiral resolving agent. Eschewing a rigid template, this guide is structured to provide an in-depth understanding of the principles, practical applications, and detailed methodologies for researchers engaged in the separation of enantiomers, a critical process in drug development and fine chemical synthesis.
Foundational Principles: The Art and Science of Diastereomeric Salt Resolution
The separation of enantiomers, mirror-image stereoisomers with identical physical properties in an achiral environment, presents a significant challenge in chemical synthesis.[1] Chiral resolution via diastereomeric salt formation is a classical and robust technique to overcome this hurdle.[2][3] The core principle lies in the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure resolving agent, in this case, this compound. This reaction creates a pair of diastereomeric salts.
Unlike enantiomers, diastereomers possess distinct physical properties, including solubility, melting point, and crystal structure.[1] This crucial difference allows for their separation by conventional laboratory techniques, most commonly fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from a solution, allowing for its isolation by filtration. Subsequently, the resolved enantiomer can be liberated from the salt, and the chiral resolving agent can potentially be recovered and recycled.
The Resolving Agent: Properties of this compound
This compound (C₁₁H₁₂O₄) is a dicarboxylic acid containing a chiral center at the carbon bearing the methyl and phenyl groups. Its structure provides the necessary chirality to interact differently with the two enantiomers of a racemic compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| Appearance | White to off-white solid |
| Chirality | Contains one stereocenter |
The presence of two carboxylic acid groups allows for the formation of salts with basic compounds, such as amines. The steric and electronic environment created by the phenyl and methyl groups at the chiral center influences the stability and crystal packing of the resulting diastereomeric salts, which is the basis for their differential solubility.
Synthesis of Enantiomerically Pure this compound
Protocol: Resolution of Racemic this compound
This protocol outlines a general procedure for the resolution of racemic this compound to obtain the enantiomerically pure resolving agent.
Materials:
-
Racemic this compound
-
(S)-(-)-α-Methylbenzylamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
pH paper or pH meter
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol.
-
In a separate flask, dissolve (S)-(-)-α-methylbenzylamine (1 equivalent) in methanol.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
-
Recrystallization of the Diastereomeric Salt:
-
To enhance the diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Liberation of the Enantiopure Acid:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension to pH 1-2 with 2M HCl.
-
Extract the liberated enantiopure this compound with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Recovery of the Chiral Amine:
-
The aqueous layer from the acid liberation step contains the hydrochloride salt of (S)-(-)-α-methylbenzylamine.
-
Basify the aqueous solution to pH 10-12 with 2M NaOH.
-
Extract the free amine with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and remove the solvent to recover the chiral amine, which can be reused.
-
Note: The specific enantiomer of this compound that crystallizes will depend on the specific interactions with the chiral amine. The optical purity of the resolved acid should be determined using polarimetry or chiral HPLC.
Application Protocol: Chiral Resolution of a Racemic Amine
This section provides a detailed, step-by-step protocol for the use of enantiomerically pure this compound to resolve a generic racemic primary or secondary amine.
Materials:
-
Racemic amine
-
Enantiomerically pure (e.g., R)-2-Methyl-2-phenylsuccinic acid
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus
-
Heating mantle or hot plate with magnetic stirrer
Procedure:
-
Solvent Screening (Crucial for Success):
-
The choice of solvent is critical for achieving good separation. A solvent must be chosen in which the diastereomeric salts have a significant solubility difference.
-
In separate small test tubes, dissolve small, equimolar amounts of the racemic amine and the resolving agent in a range of solvents.
-
Observe which solvents yield a crystalline precipitate upon cooling or standing. The ideal solvent will result in the precipitation of one diastereomer while the other remains in solution.
-
-
Diastereomeric Salt Formation and Crystallization:
-
Based on the solvent screen, dissolve the racemic amine (1 equivalent) in the chosen solvent with gentle heating.
-
In a separate flask, dissolve (R)-2-methyl-2-phenylsuccinic acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial.
-
Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.
-
Collect the crystalline salt by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
-
Liberation of the Resolved Amine:
-
Suspend the collected diastereomeric salt in water.
-
Basify the suspension to pH 10-12 with 2M NaOH to liberate the free amine.
-
Extract the resolved amine with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the amine liberation step contains the sodium salt of (R)-2-methyl-2-phenylsuccinic acid.
-
Acidify the aqueous solution to pH 1-2 with 2M HCl to precipitate the resolving agent.
-
Collect the precipitated (R)-2-methyl-2-phenylsuccinic acid by vacuum filtration, wash with cold water, and dry. The recovered agent can be reused.
-
-
Analysis of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral gas chromatography (GC), or by forming a diastereomeric derivative with a chiral derivatizing agent and analyzing by NMR.[4]
-
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | - Inappropriate solvent- Solution is too dilute- Impurities inhibiting crystallization | - Perform a more extensive solvent screen.- Concentrate the solution by evaporating some of the solvent.- Try seeding the solution with a small crystal.- Purify the crude racemic mixture before resolution. |
| Oiling out instead of crystallization | - The melting point of the diastereomeric salt is below the temperature of the solution.- High concentration of impurities. | - Add more solvent and reheat to dissolve the oil, then cool slowly.- Try a different solvent system. |
| Low yield of resolved enantiomer | - The solubilities of the diastereomeric salts are too similar in the chosen solvent.- Incomplete crystallization. | - Optimize the solvent system; a mixture of solvents may be required.- Allow for a longer crystallization time at a lower temperature.- Process the mother liquor to recover the other enantiomer. |
| Low enantiomeric purity | - Incomplete separation of diastereomers.- Co-precipitation of both diastereomers. | - Perform one or more recrystallizations of the diastereomeric salt.- Adjust the cooling rate during crystallization (slower is often better). |
Conclusion
This compound is a potentially effective chiral resolving agent for a variety of racemic basic compounds. The success of any resolution is highly dependent on the careful selection of the crystallization solvent and the optimization of the crystallization conditions. The protocols provided in this guide offer a robust starting point for researchers to develop efficient and scalable chiral resolution processes. The ability to recover and reuse both the resolving agent and the undesired enantiomer (which can often be racemized and recycled) makes this a cost-effective and sustainable approach to accessing enantiomerically pure compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral NMR discrimination of the diastereoisomeric salts of the H3-antagonist 2-[3-(1H-imidazol-4-ylmethyl)piperidin-1-yl]-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 2-Methyl-2-phenylsuccinic Acid in Asymmetric Synthesis
Foreword: A Note on Scientific Context
2-Methyl-2-phenylsuccinic acid is a compelling chiral molecule, possessing a quaternary stereocenter, a phenyl group, and two carboxylic acid functionalities within a compact C4 framework. These structural features theoretically position it as a versatile tool for asymmetric synthesis. However, it is crucial to note that while the principles of its potential applications are well-established, specific, documented examples of its use as a resolving agent or chiral auxiliary are not prevalent in peer-reviewed literature. This guide, therefore, is presented from a forward-looking, application-driven perspective. We will extrapolate from the established chemistry of analogous chiral dicarboxylic acids, such as phenylsuccinic acid, to provide robust, principled protocols for how this compound can be effectively employed in modern synthesis. This document serves as both a practical guide and a call to the research community to explore the full potential of this unique chiral building block.
Application I: A Chiral Resolving Agent for Racemic Bases
The classical method of separating enantiomers via diastereomeric salt formation remains a robust, scalable, and indispensable technique in both academic and industrial settings.[1][2] The principle relies on the reaction of a racemic mixture with a single enantiomer of a "resolving agent." This creates a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by fractional crystallization.[3][4][5]
Causality and Experimental Rationale:
Enantiomerically pure this compound is an ideal candidate for resolving racemic bases, particularly amines. Its two acidic carboxylic acid groups readily form salts with basic compounds. The presence of a rigid phenyl group and a chiral quaternary center creates a well-defined three-dimensional structure, which is crucial for effective chiral recognition and for inducing significant solubility differences between the resulting diastereomeric salts.
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
This protocol outlines a screening process to identify optimal conditions for resolving a generic racemic amine using (R)-2-Methyl-2-phenylsuccinic acid.
1. Stoichiometry and Solvent Screening (Analytical Scale): a. In separate small vials, dissolve the racemic amine (e.g., 0.1 mmol) in a range of trial solvents (e.g., 1-2 mL of methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). b. Prepare a stock solution of (R)-2-Methyl-2-phenylsuccinic acid. c. Add varying molar equivalents of the resolving agent (e.g., 0.5, 1.0, and 1.1 eq.) to the amine solutions. d. Stir the vials at room temperature and observe for spontaneous precipitation. If no solid forms, induce crystallization by scratching the vial's inner surface or by cooling in an ice bath. e. Isolate any crystalline material by filtration, wash with a small amount of cold solvent, and dry.
2. Analysis of Diastereomeric Salts: a. Liberate the amine from the isolated salt by dissolving the solid in a biphasic mixture of aqueous base (e.g., 1 M NaOH) and an organic solvent (e.g., ethyl acetate). b. Separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it. c. Determine the enantiomeric excess (ee) of the recovered amine using a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
3. Preparative Scale Resolution (Based on Optimal Conditions): a. Dissolve the racemic amine (e.g., 10 mmol) in the optimal solvent identified in the screening phase. Heat gently if necessary to achieve full dissolution. b. Add the optimal molar equivalent of (R)-2-Methyl-2-phenylsuccinic acid. Stir until a homogenous solution is formed. c. Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals. Further cooling (e.g., to 4 °C) may be required to maximize yield. d. Isolate the crystalline diastereomeric salt by filtration, washing the filter cake with a small volume of the cold mother liquor, followed by a wash with cold, fresh solvent. e. To enhance purity, the isolated salt can be recrystallized from the same solvent system.
4. Liberation and Recovery: a. Amine Liberation: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2 M NaOH) until the pH is >11. Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes). Combine the organic extracts, dry over an anhydrous salt, and concentrate under reduced pressure. b. Resolving Agent Recovery: Acidify the remaining aqueous layer with a strong acid (e.g., 2 M HCl) to a pH of <2. This will precipitate the this compound, which can be recovered by filtration, washed with cold water, and dried for reuse.
Data Evaluation for Resolution Screening
All quantitative data from the screening process should be meticulously recorded to identify the optimal resolution conditions.
| Trial Solvent | Molar Ratio (Amine:Acid) | Yield of Salt (%) | Diastereomeric Excess (de%) | Enantiomeric Excess (ee%) of Amine |
| Methanol | 1:0.5 | Data | Data | Data |
| Ethanol | 1:1.0 | Data | Data | Data |
| Isopropanol | 1:1.0 | Data | Data | Data |
| Acetone | 1:1.0 | Data | Data | Data |
| Ethyl Acetate | 1:1.1 | Data | Data | Data |
Workflow for Chiral Resolution
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Application II: A Chiral Building Block for Target-Oriented Synthesis
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials in complex synthesis.[6][7] Chiral molecules like (R)- or (S)-2-Methyl-2-phenylsuccinic acid, while not natural products, can be synthesized in enantiopure form and serve a similar purpose. Their value lies in incorporating a pre-defined stereocenter into a target molecule, avoiding the need for a late-stage resolution or asymmetric reaction.
Causality and Synthetic Rationale:
The structure of this compound is rich with synthetic potential. The two carboxylic acids possess different steric environments (one is adjacent to the phenyl and methyl groups, the other is one carbon removed), which can be exploited for selective monofunctionalization. The quaternary stereocenter is robust and not susceptible to racemization under many reaction conditions. This makes it an excellent starting point for synthesizing complex molecules, such as chiral ligands or conformationally constrained analogs of bioactive compounds. This strategy is analogous to the use of (R)-phenylsuccinic acid as a building block for preparing molecules like 3-phenylpyrrolidine.
Protocol 2: Hypothetical Synthesis of a Chiral Pyrrolidinone Lactam
This protocol details a plausible, non-optimized route from (R)-2-Methyl-2-phenylsuccinic acid to a chiral lactam, a common scaffold in medicinal chemistry.
Step 1: Anhydride Formation a. In a round-bottom flask, suspend (R)-2-Methyl-2-phenylsuccinic acid (1.0 eq.) in acetyl chloride (5.0 eq.). b. Heat the mixture to reflux (approx. 50-55 °C) for 2 hours, at which point the solid should fully dissolve. c. Cool the reaction mixture to room temperature and remove the excess acetyl chloride and acetic acid byproduct under reduced pressure to yield the crude cyclic anhydride.
Step 2: Regioselective Anhydride Opening a. Dissolve the crude anhydride from Step 1 in a suitable aprotic solvent, such as THF, and cool to 0 °C in an ice bath. b. Add a solution of a primary amine (e.g., benzylamine, 1.0 eq.) in THF dropwise to the cooled anhydride solution. c. Allow the reaction to warm to room temperature and stir for 4 hours. The nucleophilic attack is expected to occur preferentially at the less sterically hindered carbonyl group. d. Quench the reaction with water and extract the product with ethyl acetate. The organic layer is washed with 1 M HCl, water, and brine, then dried and concentrated to yield the mono-amide, mono-acid.
Step 3: Amide Coupling for Cyclization Precursor a. Dissolve the mono-acid from Step 2 (1.0 eq.) in dichloromethane (DCM). b. Add a peptide coupling agent such as EDC (1.2 eq.) and an activator like HOBt (1.1 eq.), followed by a base (e.g., DIPEA, 2.0 eq.). c. Add a second amine (e.g., ammonia in methanol or another primary amine, 1.2 eq.) and stir the reaction at room temperature overnight. d. Work up the reaction by washing with aqueous acid, base, and brine to purify the resulting diamide.
Step 4: Hofmann Rearrangement and Lactamization a. Dissolve the primary diamide from Step 3 in a mixture of acetonitrile and water. b. Add a reagent like PIDA (diacetoxyiodobenzene, 1.1 eq.) and stir at room temperature. The Hofmann rearrangement of the less-hindered primary amide will generate an amine intermediate. c. This amine intermediate is poised for intramolecular cyclization onto the adjacent amide carbonyl, which upon workup, will yield the target pyrrolidinone lactam.
Hypothetical Synthetic Pathway Summary
| Step | Transformation | Key Reagents | Expected Intermediate/Product |
| 1 | Intramolecular Dehydration | Acetyl Chloride | Chiral cyclic anhydride |
| 2 | Regioselective Ring Opening | Benzylamine, THF | Mono-amide, mono-carboxylic acid |
| 3 | Amide Bond Formation | EDC, HOBt, Ammonia | Asymmetric diamide |
| 4 | Hofmann Rearrangement/Lactamization | PIDA | Chiral pyrrolidinone lactam |
Diagram of Proposed Synthetic Pathway
Caption: A potential synthetic route from (R)-2-Methyl-2-phenylsuccinic acid.
Conclusion and Future Outlook
While direct applications of this compound in asymmetric synthesis are yet to be widely reported, its structural characteristics present a compelling case for its utility. The protocols and strategies outlined in this guide, grounded in established chemical principles, demonstrate its significant potential as both a high-performance chiral resolving agent for basic compounds and a versatile chiral building block for the synthesis of complex molecular targets. The quaternary stereocenter it possesses is a highly desirable feature in modern drug discovery and materials science. It is our hope that this guide will inspire researchers to further investigate and unlock the full synthetic potential of this promising, yet underutilized, chiral molecule.
References
The Untapped Potential of 2-Methyl-2-phenylsuccinic Acid as a Chiral Auxiliary: A Theoretical and Practical Guide
Disclaimer: The use of 2-methyl-2-phenylsuccinic acid as a chiral auxiliary is not widely documented in peer-reviewed literature. The following application notes and protocols are presented as a theoretical exploration of its potential, based on its structural features and established principles of asymmetric synthesis. These methodologies are intended to serve as a foundational guide for researchers interested in exploring novel chiral auxiliaries.
Introduction: The Promise of a C2-Symmetric Dicarboxylic Acid Auxiliary
In the field of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is perpetual.[1][2] An ideal auxiliary should be readily available in both enantiomeric forms, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a variety of reactions, and readily cleaved under mild conditions without racemization of the desired product.[3]
While numerous chiral auxiliaries have been developed and successfully employed, the exploration of novel scaffolds continues to be a vibrant area of research. This compound, with its C2-symmetric dicarboxylic acid framework and a stereogenic quaternary center, presents an intriguing, albeit underexplored, candidate. The presence of two carboxylic acid functionalities offers multiple points for attachment and modification, while the phenyl group provides significant steric hindrance that could effectively shield one face of a reactive intermediate.
This guide will delve into the hypothetical application of (R)- or (S)-2-methyl-2-phenylsuccinic acid as a chiral auxiliary in asymmetric alkylation reactions, providing a theoretical framework and detailed experimental protocols for its investigation.
Core Principles and Structural Rationale
The potential of this compound as a chiral auxiliary is rooted in the following structural attributes:
-
C2-Symmetry: The molecule possesses a C2 axis of symmetry, which can simplify the analysis of reaction intermediates and transition states, often leading to higher and more predictable stereoselectivity.
-
Stereogenic Quaternary Center: The chiral center is a quaternary carbon, which imparts significant conformational rigidity to the auxiliary and, consequently, to the substrate-auxiliary adduct.
-
Dicarboxylic Acid Functionality: The two carboxylic acid groups provide versatile handles for attachment to a variety of prochiral substrates, such as alcohols or amines, to form esters or amides.
-
Steric Hindrance: The phenyl group is strategically positioned to create a chiral pocket around a reactive center, effectively blocking one face from attack by an incoming reagent.
Hypothetical Workflow: Asymmetric Alkylation of a Prochiral Ester
The general workflow for utilizing this compound as a chiral auxiliary in an asymmetric alkylation can be envisioned in three key stages: auxiliary attachment, diastereoselective alkylation, and auxiliary cleavage.
Figure 1. General workflow for the hypothetical application of this compound as a chiral auxiliary.
Part 1: Auxiliary Attachment
The first step involves the formation of an amide bond between one of the carboxylic acid groups of this compound and a prochiral amine. The remaining carboxylic acid would then be converted to an ester to serve as the site for enolate formation and subsequent alkylation.
Protocol 1: Attachment of (R)-2-Methyl-2-phenylsuccinic Anhydride to a Prochiral Amine
-
Anhydride Formation:
-
To a solution of (R)-2-methyl-2-phenylsuccinic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M), add acetic anhydride (1.2 equiv).
-
Heat the mixture to reflux for 2 hours.
-
Remove the solvent and excess acetic anhydride under reduced pressure to yield the crude (R)-2-methyl-2-phenylsuccinic anhydride.
-
-
Amide Formation:
-
Dissolve the crude anhydride in dry DCM (0.5 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add the prochiral amine (e.g., propylamine, 1.0 equiv) dropwise.
-
Add triethylamine (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-amide mono-acid by flash column chromatography.
-
-
Esterification of the Remaining Carboxylic Acid:
-
Dissolve the purified mono-amide mono-acid (1.0 equiv) in methanol (0.5 M).
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature and neutralize with saturated aqueous NaHCO₃.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the final substrate-auxiliary adduct.
-
Part 2: Diastereoselective Alkylation
With the substrate-auxiliary adduct in hand, the next step is the diastereoselective alkylation of the ester enolate. The steric bulk of the phenyl group on the chiral auxiliary is expected to direct the approach of the electrophile.
Figure 2. Proposed chelated transition state for diastereoselective alkylation.
Protocol 2: Asymmetric Alkylation of the Substrate-Auxiliary Adduct
-
Enolate Formation:
-
Dissolve the substrate-auxiliary adduct (1.0 equiv) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or titrated) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
-
Part 3: Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The amide and ester linkages can be cleaved under hydrolytic conditions.
Protocol 3: Hydrolytic Cleavage of the Chiral Auxiliary
-
Hydrolysis:
-
Dissolve the alkylated product (1.0 equiv) in a mixture of THF and water (3:1, 0.2 M).
-
Add lithium hydroxide (LiOH, 5.0 equiv).
-
Stir the mixture at room temperature for 24 hours.
-
-
Work-up and Product Isolation:
-
Acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting α-alkylated carboxylic acid by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by conversion to a diastereomeric derivative.
-
-
Auxiliary Recovery:
-
The aqueous layer from the extraction can be basified and extracted with a suitable organic solvent to recover the chiral amine.
-
The this compound can be recovered from the acidic aqueous layer by extraction after initial product isolation.
-
Data Presentation: Expected Outcomes
The following table summarizes the hypothetical quantitative data for the asymmetric alkylation using (R)-2-methyl-2-phenylsuccinic acid as a chiral auxiliary.
| Electrophile (E-X) | Product | Expected Yield (%) | Expected d.e. (%) |
| Benzyl bromide | (S)-2-Benzyl-pentanoic acid | 80-90 | >90 |
| Methyl iodide | (S)-2-Methyl-pentanoic acid | 85-95 | >85 |
| Allyl bromide | (S)-2-Allyl-pentanoic acid | 75-85 | >90 |
Conclusion and Future Directions
While the application of this compound as a chiral auxiliary remains a theoretical proposition, its structural characteristics suggest significant potential for inducing high levels of stereoselectivity in asymmetric transformations. The protocols outlined in this guide provide a comprehensive starting point for researchers to investigate its efficacy in asymmetric alkylation and potentially extend its application to other important reactions such as aldol additions and Michael reactions.[4] Further studies would be necessary to optimize reaction conditions and fully elucidate the stereochemical models governing its facial selectivity. The successful development of this novel auxiliary would represent a valuable addition to the synthetic chemist's toolkit for the construction of enantiomerically pure molecules.
References
Application Note & Protocol: Chiral Resolution of Amines with 2-Methyl-2-phenylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle of Diastereomeric Salt Resolution
In the landscape of pharmaceutical and chemical synthesis, the production of enantiomerically pure compounds is paramount. Chiral resolution remains a cornerstone technique for separating racemic mixtures, particularly on a large scale where it is often the most economical and straightforward method.[1][2] The most common approach, classical resolution, involves the conversion of a racemic mixture into a pair of diastereomers.[3][4]
This protocol focuses on the resolution of racemic amines using an enantiomerically pure chiral resolving agent, 2-methyl-2-phenylsuccinic acid. The fundamental principle is an acid-base reaction between the racemic amine (a mixture of R- and S-enantiomers) and a single enantiomer of the chiral acid (e.g., the R-enantiomer). This reaction yields a mixture of two diastereomeric salts: (R-amine)-(R-acid) and (S-amine)-(R-acid).
Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts possess distinct physical characteristics, most notably different solubilities in a given solvent.[1][5][6] This crucial difference allows for their separation through fractional crystallization, where the less soluble diastereomer precipitates from the solution, enabling its isolation.[7] Subsequent treatment of the isolated salt with a base liberates the desired, enantiomerically enriched amine.
The Resolving Agent: (R)- or (S)-2-Methyl-2-phenylsuccinic Acid
This compound is a dicarboxylic acid that serves as an effective resolving agent for a variety of amines.[8] Its structural features, including a chiral quaternary carbon and two carboxylic acid groups, provide the necessary steric and electronic properties to form well-defined, crystalline salts with amines. The dicarboxylic nature allows for the formation of either neutral (2:1 amine:acid) or acidic (1:1 amine:acid) salts, and the stoichiometry of the reaction can be a critical parameter to optimize during methods development.[1]
The selection of the correct enantiomer of the resolving agent—(R)- or (S)-2-methyl-2-phenylsuccinic acid—will determine which enantiomer of the amine crystallizes. This is often determined empirically through preliminary screening experiments.
Experimental Workflow Overview
The entire process, from the initial reaction to the final isolation of the pure amine enantiomer, can be visualized as a systematic workflow. The key stages involve forming the diastereomeric salts, separating them based on solubility, and then liberating the free amine from the salt complex.
Caption: Workflow for chiral amine resolution via diastereomeric salt crystallization.
Detailed Experimental Protocols
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and the molar ratio of the reactants, which together govern the solubility difference between the diastereomeric salts.[3][9] Therefore, a preliminary screening phase is essential before proceeding to a preparative scale.
Protocol 1: Small-Scale Screening for Optimal Conditions
Objective: To identify a solvent system and stoichiometric ratio that provides the best separation in terms of yield and enantiomeric excess (ee).
Materials:
-
Racemic amine
-
(R)- or (S)-2-Methyl-2-phenylsuccinic acid
-
Array of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures thereof)
-
Small vials or a 96-well plate for high-throughput screening[9]
-
Heating and stirring plate
-
Analytical balance
-
Chiral HPLC or GC system for analysis
Procedure:
-
Preparation: In a series of vials, weigh a fixed amount of the racemic amine (e.g., 50 mg, 1 equivalent).
-
Addition of Resolving Agent: To different sets of vials, add varying molar equivalents of this compound (e.g., 0.5, 1.0, and 1.5 eq). Molar ratios greater than 1.5 can sometimes be beneficial.[1]
-
Solvent Addition: To each vial, add a different screening solvent (e.g., 1 mL).
-
Dissolution: Seal the vials and heat the mixtures with stirring (e.g., to 50-60 °C) until all solids dissolve completely.
-
Crystallization: Remove the vials from the heat and allow them to cool slowly to room temperature without agitation. Slow cooling is critical for achieving a thermodynamically controlled crystallization, which relies on solubility differences rather than the rate of precipitation.[1] Once at room temperature, the vials can be further cooled in an ice bath (0-5 °C) for 1-2 hours to maximize precipitation.[10]
-
Isolation and Analysis:
-
If a precipitate has formed, isolate the solid by filtration or centrifugation.
-
Carefully separate a sample of the solid and a sample of the supernatant (mother liquor).
-
Prepare both samples for analysis. For the solid salt, this involves liberating the free amine by dissolving it in a suitable solvent and adding a base, then extracting the amine.
-
Analyze the enantiomeric excess (ee%) of the amine from both the solid and the mother liquor using a pre-developed chiral HPLC or GC method.
-
-
Evaluation: Compare the results across all conditions. The ideal condition is one that yields a high ee% in the solid precipitate and a high recovery of that diastereomer.
Table 1: Example Screening Data Summary
| Trial | Resolving Agent (eq.) | Solvent | Yield of Solid (%) | ee% of Amine (Solid) | ee% of Amine (Liquor) |
|---|---|---|---|---|---|
| 1 | 0.5 | Methanol | 35 | 85% | -55% |
| 2 | 1.0 | Methanol | 42 | 92% | -80% |
| 3 | 1.0 | Ethanol | 45 | 98% | -88% |
| 4 | 1.0 | Acetonitrile | 20 | 70% | -25% |
| 5 | 1.5 | Ethanol | 40 | 97% | -65% |
Note: Data are hypothetical for illustrative purposes. A negative ee% in the liquor indicates an excess of the other enantiomer.
Protocol 2: Preparative Scale Resolution
Objective: To resolve a larger quantity of the racemic amine using the optimal conditions identified in Protocol 1.
Procedure:
Part A: Diastereomeric Salt Formation and Isolation
-
Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the racemic amine (e.g., 10.0 g, 1.0 eq) and the chosen optimal solvent (e.g., Ethanol, based on the table above).
-
Addition of Resolving Agent: Add the enantiomerically pure this compound in the optimized molar ratio (e.g., 1.0 eq).
-
Dissolution: Heat the mixture to reflux with stirring until all solids have completely dissolved.
-
Crystallization: Turn off the heat and allow the solution to cool slowly and undisturbed to room temperature. A gradual decrease in temperature is crucial for forming high-purity crystals. The process can be left overnight.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 2 hours to maximize the yield of the crystalline salt.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum to a constant weight. Retain the mother liquor for potential recovery of the other enantiomer.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Salt Dissolution: Transfer the dried diastereomeric salt to a separatory funnel. Add water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification: Add a base, such as 2M sodium hydroxide (NaOH) solution, dropwise with shaking until the aqueous layer is basic (pH > 11). This deprotonates the amine, breaking the ionic bond of the salt.[4]
-
Extraction: Shake the separatory funnel vigorously to extract the free amine into the organic layer. Allow the layers to separate.
-
Separation: Drain the organic layer. Extract the aqueous layer again with a fresh portion of the organic solvent to ensure complete recovery.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over an anhydrous salt (e.g., anhydrous magnesium sulfate).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched amine.
Part C: Analysis and Recovery
-
Purity Analysis: Determine the chemical purity (e.g., by NMR or standard HPLC) and the enantiomeric excess (by chiral HPLC) of the final product.
-
Resolving Agent Recovery: The aqueous layer from the extraction (Step B4) contains the sodium salt of this compound. This can be recovered by acidifying the aqueous layer with concentrated HCl until the pH is ~1, which will precipitate the chiral acid. The acid can then be collected by filtration, dried, and reused.
Table 2: Typical Results for a Preparative Scale Resolution
| Parameter | Expected Value |
|---|---|
| Theoretical Yield (Single Enantiomer) | 50% of starting racemic amine |
| Typical Actual Yield | 35-45% (80-90% based on the desired enantiomer)[11] |
| Enantiomeric Excess (ee%) | >95% (often >98% with optimization) |
| Chemical Purity | >99% |
References
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Stereochemistry [employees.csbsju.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-2-phenylsuccinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Synthesis of a Key Building Block
2-Methyl-2-phenylsuccinic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules. Its structure, featuring a quaternary stereocenter, makes it an important target for asymmetric synthesis and a key component in medicinal chemistry for introducing conformational rigidity. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the large-scale synthesis of this compound, designed for practical application in a research or industrial setting. The presented methodology is rooted in established, robust chemical transformations, emphasizing scalability, safety, and purity of the final product.
The synthetic strategy is a two-part process. Initially, a reliable and scalable synthesis of the precursor, phenylsuccinic acid, is detailed, drawing from the well-vetted procedures in Organic Syntheses. Subsequently, a protocol for the selective α-methylation of the diethyl ester of phenylsuccinic acid is provided, followed by hydrolysis to yield the target molecule. This approach was chosen for its reliance on readily available starting materials and its amenability to large-scale production.
PART 1: Synthesis of Phenylsuccinic Acid Precursor
The synthesis of phenylsuccinic acid serves as the foundational stage of this protocol. The chosen method is an adaptation of the procedure described in Organic Syntheses, which involves the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate.[1] This route is advantageous due to its high yields and the crystalline nature of the intermediates and the final product, which facilitates purification.
Experimental Protocol: Phenylsuccinic Acid Synthesis
Materials and Equipment:
-
Round-bottom flasks (appropriate for the intended scale)
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Reagents:
-
Ethyl α-cyano-β-phenylacrylate
-
Sodium cyanide (NaCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ethanol (50%)
-
Hydrochloric acid (concentrated)
-
Water (distilled or deionized)
Step-by-Step Procedure:
-
Addition of Sodium Cyanide to Ethyl α-Cyano-β-phenylacrylate:
-
In a suitably sized round-bottom flask equipped with a mechanical stirrer, add 1.0 mole equivalent of ethyl α-cyano-β-phenylacrylate.
-
Add 2.0 mole equivalents of finely powdered sodium cyanide. Caution: Handle sodium cyanide with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation of dust.
-
To this mixture, add a sufficient volume of 50% ethanol to create a stirrable slurry.
-
The reaction is exothermic. The ester will dissolve, and the reaction can be gently heated on a steam bath for a short period to ensure completion.
-
After the initial reaction subsides, add a large volume of water to the reaction mixture. The resulting solution containing the addition product should be clear.
-
-
Precipitation of Ethyl α,β-Dicyano-β-phenylpropionate:
-
Cool the aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid with vigorous stirring. This will precipitate the ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil.
-
Continue stirring as the oil solidifies. Seeding with a small crystal from a previous batch can aid in crystallization.
-
Collect the solid product by suction filtration and wash thoroughly with cold water.
-
-
Hydrolysis to Phenylsuccinic Acid:
-
Transfer the crude ethyl α,β-dicyano-β-phenylpropionate to a large round-bottom flask fitted with a reflux condenser.
-
Add an excess of concentrated hydrochloric acid (approximately 4-5 mL per gram of dicyano ester).
-
Heat the mixture to reflux with stirring. The solid will gradually dissolve. Continue refluxing for 4-6 hours.
-
After the hydrolysis is complete, allow the solution to cool slowly to room temperature, and then in an ice bath. Phenylsuccinic acid will crystallize out.
-
Collect the crystalline product by suction filtration, wash with cold water, and dry. The product is typically obtained as nearly colorless crystals.[1]
-
Purification of Phenylsuccinic Acid:
If the product is colored, it can be recrystallized from hot water.[1] Dissolve the crude acid in a minimum amount of boiling water, treat with activated charcoal to remove colored impurities, filter the hot solution, and allow it to cool slowly to induce crystallization.
PART 2: α-Methylation of Diethyl Phenylsuccinate and Final Product Formation
This part of the synthesis involves the esterification of phenylsuccinic acid, followed by the crucial α-methylation step, and concluding with the hydrolysis of the ester to yield this compound.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Large-Scale Synthesis of this compound
Materials and Equipment:
-
Large-scale reaction vessel with overhead stirring, reflux condenser, and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Temperature control system (heating mantle and cooling bath)
-
Large-scale filtration and drying equipment
-
pH meter or pH paper
Reagents:
-
Phenylsuccinic acid (from Part 1)
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium ethoxide (NaOEt) or Lithium diisopropylamide (LDA)
-
Methyl iodide (CH₃I) - Caution: Toxic and Carcinogenic
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
-
Anhydrous solvents (e.g., THF, DMF)
Step 1: Esterification of Phenylsuccinic Acid
-
To a large reaction vessel, add phenylsuccinic acid (1.0 mole equivalent) and a sufficient volume of absolute ethanol to dissolve it upon heating.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mole equivalent).
-
Heat the mixture to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete conversion to the diethyl ester.
-
Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the diethyl phenylsuccinate with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl phenylsuccinate.
Step 2: α-Methylation of Diethyl Phenylsuccinate
-
Set up a large, dry reaction vessel under an inert atmosphere (nitrogen or argon).
-
Dissolve the crude diethyl phenylsuccinate (1.0 mole equivalent) in a suitable anhydrous solvent (e.g., THF or DMF).
-
Cool the solution to a low temperature (e.g., -78 °C for LDA or 0 °C for NaOEt).
-
Slowly add a solution of a strong base (1.1 mole equivalent of NaOEt or LDA) to the reaction mixture with vigorous stirring. Maintain the low temperature during the addition.
-
After the addition is complete, allow the mixture to stir for 1-2 hours to ensure complete enolate formation.
-
Slowly add methyl iodide (1.2 mole equivalent) to the enolate solution. Caution: Methyl iodide is a toxic and volatile reagent; handle it with extreme care in a well-ventilated fume hood.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product, diethyl 2-methyl-2-phenylsuccinate, with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Hydrolysis and Purification
-
To the crude diethyl 2-methyl-2-phenylsuccinate, add an excess of aqueous sodium hydroxide solution (e.g., 10-20% w/v).
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours, or until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to a low pH (pH 1-2) with concentrated hydrochloric acid. The this compound will precipitate as a solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to obtain pure this compound.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Reagent Quantities for a Representative 1-Mole Scale Synthesis
| Step | Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Quantity |
| Part 1 | ||||
| 1a | Ethyl α-cyano-β-phenylacrylate | 1.0 | 201.22 | 201.2 g |
| 1b | Sodium Cyanide | 2.0 | 49.01 | 98.0 g |
| 1c | Conc. Hydrochloric Acid | Excess | 36.46 | As needed |
| Part 2 | ||||
| 2a | Phenylsuccinic Acid | 1.0 | 194.18 | 194.2 g |
| 2b | Ethanol | Excess | 46.07 | As needed |
| 2c | Conc. Sulfuric Acid | 0.1 | 98.08 | ~9.8 g |
| 2d | Sodium Ethoxide | 1.1 | 68.05 | 74.9 g |
| 2e | Methyl Iodide | 1.2 | 141.94 | 170.3 g |
| 2f | Sodium Hydroxide | Excess | 40.00 | As needed |
Safety and Handling
General Precautions:
-
All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Chemical Hazards:
-
Sodium Cyanide (NaCN): Extremely toxic if ingested or if it comes into contact with acid, as it liberates highly toxic hydrogen cyanide gas. Handle with extreme caution and have a cyanide antidote kit readily available.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Avoid inhalation and skin contact.
-
Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye damage.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
Table 2: Physical and Spectroscopic Data
| Property | Value |
| CAS Number | 34862-03-8 |
| Molecular Formula | C₁₁H₁₂O₄[2] |
| Molecular Weight | 208.21 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Data not readily available in search results, would need experimental determination. |
| ¹H NMR | Expected signals for phenyl protons, a methyl singlet, and diastereotopic methylene protons. |
| ¹³C NMR | Expected signals for aromatic carbons, two carboxylic acid carbons, a quaternary carbon, a methyl carbon, and a methylene carbon. |
| IR Spectroscopy | Characteristic broad O-H stretch for the carboxylic acids and C=O stretches. |
Conclusion
The protocols detailed in this guide provide a robust and scalable pathway for the synthesis of this compound. By following these procedures with careful attention to safety and experimental detail, researchers and drug development professionals can reliably produce this important chemical intermediate for their applications. The use of well-established reactions and purification techniques ensures the attainment of a high-purity final product.
References
Topic: Derivatization of 2-Methyl-2-phenylsuccinic Acid for Analytical Purposes
An Application Note for Researchers, Scientists, and Drug Development Professionals
**Abstract
This guide provides a detailed examination of derivatization strategies for the analytical determination of 2-Methyl-2-phenylsuccinic acid. Due to its dicarboxylic acid nature, this analyte is non-volatile and exhibits poor chromatographic performance in its native form, particularly for Gas Chromatography (GC). Derivatization is an essential sample preparation step to enhance volatility, improve peak shape, and increase detection sensitivity. This document outlines two primary, field-proven derivatization protocols—silylation and esterification—for GC-Mass Spectrometry (GC-MS) analysis and discusses derivatization approaches for High-Performance Liquid Chromatography (HPLC). The causality behind procedural choices, detailed step-by-step methodologies, and expected outcomes are presented to ensure technical accuracy and reproducibility.
Introduction: The Rationale for Derivatization
This compound is a dicarboxylic acid whose analysis is pertinent in various fields, including metabolism studies and as a building block in pharmaceutical synthesis.[1][2] The two carboxylic acid functional groups render the molecule highly polar and non-volatile. Direct injection of the underivatized acid into a standard GC system would result in poor peak shape, strong adsorption to the column's stationary phase, and thermal degradation.
Derivatization chemically modifies the analyte to overcome these limitations.[3][4] The primary goals are:
-
Increase Volatility: By replacing the active, polar hydrogens on the carboxyl groups with non-polar moieties, the boiling point is significantly lowered, making the analyte suitable for GC.[5]
-
Enhance Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column.[3]
-
Improve Chromatographic Behavior: Derivatization leads to sharper, more symmetrical peaks by minimizing hydrogen bonding interactions with the column.[4]
-
Enhance Mass Spectrometric Identification: Derivatives often produce characteristic and predictable fragmentation patterns in MS, aiding in structural confirmation.
This note will focus on the two most robust and widely applied derivatization techniques for carboxylic acids: silylation and esterification.
Strategic Selection of Derivatization Method
The choice of derivatization reagent is dictated by the analytical objective, the available instrumentation, and the nature of the sample matrix. For this compound, both silylation and esterification are highly effective for GC-MS analysis.[6][7]
| Method | Reagent Example | Advantages | Disadvantages | Primary Application |
| Silylation | BSTFA + 1% TMCS | Fast, quantitative reaction; clean byproducts; produces characteristic MS fragments.[6][8] | Derivatives are highly sensitive to moisture; requires anhydrous solvents.[5][9] | GC-MS |
| Esterification | Methanol / BF₃ | Forms stable ester derivatives; reagents are relatively inexpensive. | Can be slower than silylation; reagents like BF₃ are corrosive; potential for incomplete reaction.[7] | GC-MS |
| LC-MS Derivatization | 4-bromo-N-methylbenzylamine | Adds a readily ionizable group for enhanced ESI-MS sensitivity; improves reversed-phase retention.[10][11] | Adds complexity to sample prep; requires optimization of coupling reaction. | LC-MS/MS |
Experimental Workflow Overview
A successful analysis begins with a well-structured experimental plan. The workflow for derivatizing this compound follows a logical sequence from sample preparation to data acquisition.
Caption: General workflow for derivatization and analysis.
Protocol 1: Silylation for GC-MS Analysis
Silylation involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (TMS) group. N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is the reagent of choice due to its high reactivity and the volatile nature of its byproducts.[6][8]
Causality of Protocol Choices
-
Anhydrous Conditions: Silylating reagents react readily with water. Any moisture in the sample or solvent will consume the reagent and lead to incomplete derivatization.[5][9] Therefore, samples must be dried completely, and anhydrous solvents must be used.
-
Solvent Selection: Pyridine or Dimethylformamide (DMF) are often used as solvents. They are excellent at dissolving the analyte and are non-protic, meaning they won't interfere with the silylation reaction. DMF is considered a superior medium for derivatizing dicarboxylic acids with BSTFA.[8]
-
Catalyst (TMCS): TMCS is a more powerful silyl donor than BSTFA and acts as a catalyst, accelerating the reaction to ensure complete derivatization of both sterically hindered and less reactive carboxyl groups.
-
Temperature: Heating to 60-70°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Silylation Reaction Mechanism
Caption: Silylation of this compound.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample or an extract containing the analyte into a 2 mL autosampler vial.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. For aqueous samples, perform a lyophilization (freeze-drying) step.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or DMF to dissolve the dried residue.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. Inject 1 µL of the derivatized solution.
Typical GC-MS Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is inert towards TMS derivatives and provides good separation.[3] |
| Inlet Temp. | 250°C | Ensures rapid volatilization of the derivative without causing degradation. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for MS applications. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | An initial hold allows for solvent focusing, followed by a ramp to elute the derivatized analyte. |
| MS Source | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad | 150°C | Standard temperature for the quadrupole mass filter. |
| Scan Range | 50-550 m/z | Covers the expected mass of the parent ion and key fragments. |
Protocol 2: Esterification (Methylation) for GC-MS Analysis
Esterification converts the carboxylic acids into their corresponding methyl esters, which are significantly more volatile. A common and effective method uses Boron Trifluoride (BF₃) in methanol as a catalyst.
Causality of Protocol Choices
-
Reagent: BF₃ is a strong Lewis acid that catalyzes the esterification reaction between the carboxylic acid and methanol.[7] 14% BF₃ in methanol is a commercially available and stable reagent.
-
Excess Alcohol: Methanol serves as both the solvent and the reactant. It is used in large excess to drive the equilibrium of the reaction towards the formation of the ester product (Le Châtelier's principle).
-
Temperature: Heating accelerates the reaction, which can be slower than silylation. Refluxing or heating at 100°C is common.[12]
-
Extraction: After the reaction, the non-polar methyl ester derivative must be extracted from the polar methanol/reagent mixture into an organic solvent like hexane or ethyl acetate for subsequent GC-MS analysis. A wash step with water or a bicarbonate solution neutralizes the acid catalyst.[12]
Esterification Reaction Mechanism
Caption: Esterification of this compound.
Step-by-Step Protocol
-
Sample Preparation: Place ~1 mg of the dried sample (as in 4.3) into a 4 mL vial with a PTFE-lined screw cap.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride in Methanol.
-
Reaction: Cap the vial tightly and heat at 100°C for 60 minutes.
-
Cooling & Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of hexane.
-
Mixing: Vortex the mixture for 1 minute to extract the methyl esters into the hexane layer.
-
Phase Separation: Centrifuge briefly (2 min at 2000 rpm) to separate the layers.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean 2 mL autosampler vial.
-
Analysis: The sample is ready for injection. Use GC-MS parameters similar to those in section 4.4.
Considerations for Chiral Analysis
This compound is a chiral compound. To separate its enantiomers, derivatization with a chiral reagent is required to form diastereomers, which can then be separated on a standard achiral GC column.
-
Chiral Derivatizing Agent: A chiral alcohol, such as (-)-Menthol, can be used in an esterification reaction.[13] The (R)- and (S)-enantiomers of the acid will react with the chiral alcohol to form diastereomeric esters, which have different physical properties and can be chromatographically resolved.
-
Method: The esterification can be mediated by reagents like 2-methyl-6-nitrobenzoic anhydride (MNBA) for a high-yield reaction under milder conditions than direct acid catalysis.[13]
References
- 1. (R)-(-)-Phenylsuccinic acid | 46292-93-7 [chemicalbook.com]
- 2. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. youtube.com [youtube.com]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lmaleidykla.lt [lmaleidykla.lt]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
The Strategic Role of 2-Methyl-2-phenylsuccinic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the pivotal role of 2-Methyl-2-phenylsuccinic acid as a versatile precursor in the synthesis of pharmaceutically active compounds, with a primary focus on the anticonvulsant drug Phensuximide. Beyond a mere recitation of procedural steps, this document elucidates the underlying chemical principles, explores the critical implications of stereochemistry, and provides detailed, field-proven protocols for the synthesis, purification, and characterization of these important therapeutic agents. The methodologies presented herein are designed to be self-validating, incorporating in-process controls and analytical checkpoints to ensure the integrity and reproducibility of the synthetic process. This guide is intended to empower researchers and drug development professionals with the knowledge to confidently and efficiently utilize this compound in their synthetic endeavors.
Introduction: The Significance of the Succinimide Moiety in Medicinal Chemistry
The succinimide ring system is a privileged scaffold in medicinal chemistry, most notably for its prevalence in a class of anticonvulsant drugs used to manage seizure disorders.[1] The substitution pattern on the succinimide ring profoundly influences the pharmacological activity, with aryl substituents often conferring efficacy against electrically induced convulsions.[2] this compound serves as a key building block for the construction of these vital therapeutic agents, offering a strategic entry point for the introduction of the requisite phenyl and methyl groups.
The anticonvulsant action of succinimide-based drugs is primarily attributed to their ability to inhibit T-type calcium channels in the thalamus, which are implicated in the generation of spike-wave discharges characteristic of absence seizures.[2] Phensuximide (N-methyl-2-phenylsuccinimide), a prominent member of this class, effectively suppresses these discharges, thereby reducing the frequency of seizures.[3]
This guide will provide a detailed exploration of the synthetic pathway from this compound to Phensuximide, including the preparation of the necessary anhydride intermediate. Furthermore, we will delve into the crucial aspect of stereochemistry, as the chirality of the 2-position can significantly impact biological activity.
Synthesis of Phensuximide: A Detailed Walk-Through
The synthesis of Phensuximide from this compound is a robust and well-established two-step process. The first step involves the dehydration of the dicarboxylic acid to its corresponding cyclic anhydride. The second step is the imidization of the anhydride with methylamine.
Step 1: Preparation of 2-Methyl-2-phenylsuccinic Anhydride
The formation of a cyclic anhydride from a dicarboxylic acid is a classic dehydration reaction. The proximity of the two carboxylic acid functionalities in this compound facilitates this intramolecular cyclization upon heating, often in the presence of a dehydrating agent like acetyl chloride or acetic anhydride to drive the reaction to completion and remove water.
Protocol 1: Synthesis of 2-Methyl-2-phenylsuccinic Anhydride
Materials:
-
This compound
-
Acetyl chloride
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.
-
Addition of Dehydrating Agent: Slowly add acetyl chloride (1.2 eq) to the suspension. Rationale: Acetyl chloride reacts with any trace water and facilitates the dehydration of the dicarboxylic acid to the anhydride.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess acetyl chloride under reduced pressure using a rotary evaporator.
-
Crystallization and Isolation: Dissolve the resulting crude solid in a minimal amount of hot anhydrous diethyl ether. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Filtration and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to yield 2-Methyl-2-phenylsuccinic anhydride.
Characterization:
-
Melting Point: Determine the melting point of the product and compare it to the literature value.
-
Infrared (IR) Spectroscopy: The IR spectrum should show two characteristic C=O stretching bands for the anhydride at approximately 1860 cm⁻¹ and 1780 cm⁻¹.
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure of the anhydride.
Step 2: Synthesis of Phensuximide (N-Methyl-2-phenylsuccinimide)
The succinimide ring is formed by the reaction of the anhydride with a primary amine, in this case, methylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a succinamic acid intermediate. Subsequent intramolecular cyclization with the loss of a water molecule yields the final imide product.
Protocol 2: Synthesis of Phensuximide
Materials:
-
2-Methyl-2-phenylsuccinic anhydride
-
Methylamine (40% solution in water or as a gas)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 2-Methyl-2-phenylsuccinic anhydride (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Methylamine: Slowly add an aqueous solution of methylamine (1.5 eq) to the stirred solution. Alternatively, methylamine gas can be bubbled through the solution. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature. Rationale: Methylamine acts as the nucleophile, attacking the anhydride to initiate the imidization process.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Work-up:
-
Acidify the reaction mixture with dilute HCl to neutralize any excess methylamine.
-
Extract the product into dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted starting material and then with brine. Rationale: The aqueous work-up removes water-soluble byproducts and unreacted reagents, purifying the desired product.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude Phensuximide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Characterization:
-
Melting Point: Determine the melting point of the purified Phensuximide and compare it to the literature value (approximately 71-73 °C).[4]
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the final product.
-
Mass Spectrometry: Determine the molecular weight of Phensuximide.
The Critical Role of Chirality
This compound is a chiral molecule, with the stereocenter at the C2 position. The synthesis described above will produce a racemic mixture of (R)- and (S)-Phensuximide. In pharmaceutical applications, it is often the case that one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[3] Therefore, the ability to synthesize or separate the individual enantiomers is of paramount importance.
Enantioselective Synthesis and Chiral Resolution
There are two primary strategies to obtain enantiomerically pure Phensuximide:
-
Enantioselective Synthesis: This approach involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other during the synthesis.
-
Chiral Resolution: This method involves separating the enantiomers from a racemic mixture.
A common method for the resolution of acidic compounds like this compound is through the formation of diastereomeric salts with a chiral base.[5] The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.
Protocol 3: Chiral Resolution of this compound
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R)-(-)-2-Phenylglycinol or a similar chiral amine)
-
Methanol
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve the racemic this compound in hot methanol. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in hot methanol.
-
Mixing and Crystallization: Slowly add the solution of the resolving agent to the solution of the acid. Allow the mixture to cool slowly to room temperature to induce the crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration. The filtrate will be enriched in the other diastereomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.
-
Extraction: Extract the liberated acid into an organic solvent like diethyl ether.
-
Purification and Analysis: Dry the organic extract, remove the solvent, and analyze the enantiomeric excess (e.e.) of the product using a suitable chiral chromatography method (e.g., chiral HPLC).
Visualization of the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations.
Caption: Synthetic workflow for Phensuximide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Features |
| This compound | C₁₁H₁₂O₄ | 208.21 | - | Broad O-H stretch in IR; two carboxylic acid proton signals in ¹H NMR. |
| 2-Methyl-2-phenylsuccinic anhydride | C₁₁H₁₀O₃ | 190.19 | - | Two C=O stretches in IR (~1860 & 1780 cm⁻¹). |
| Phensuximide | C₁₁H₁₁NO₂ | 189.21 | 71-73[4] | Imide C=O stretches in IR (~1770 & 1700 cm⁻¹); N-methyl singlet in ¹H NMR. |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of important pharmaceuticals, most notably the anticonvulsant Phensuximide. The synthetic route is straightforward and high-yielding, involving the formation of a cyclic anhydride followed by imidization. A critical consideration in the synthesis of pharmaceuticals derived from this precursor is the management of stereochemistry. The ability to perform chiral resolutions or develop enantioselective syntheses is essential for producing single-enantiomer drugs with improved therapeutic profiles. The detailed protocols and conceptual explanations provided in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and reliable synthesis of these important compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. PHENSUXIMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. carewellpharma.in [carewellpharma.in]
- 4. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry [employees.csbsju.edu]
Application Notes and Protocols for the Quantification of 2-Methyl-2-phenylsuccinic Acid
Introduction: The Significance of Quantifying 2-Methyl-2-phenylsuccinic Acid
This compound, a substituted dicarboxylic acid, is a molecule of interest in various fields, including pharmacology and metabolic research. Its structure, featuring a chiral center, necessitates precise and accurate quantification of not only the total amount but also the individual enantiomers, as they may exhibit different biological activities. This guide provides detailed application notes and protocols for the robust quantification of this compound in diverse matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and are designed to ensure data integrity and reproducibility.
Guiding Principles for Method Selection
The choice of an optimal analytical method for this compound quantification hinges on several factors, including the sample matrix, the required sensitivity and selectivity, and the need for chiral separation. This document will detail three primary analytical techniques:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible technique for the quantification of the total acid concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suited for complex matrices, which requires derivatization to enhance volatility.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An absolute quantification method that does not require an identical reference standard of the analyte, offering high precision and structural confirmation.
Furthermore, a dedicated section will address the critical aspect of chiral separation , a necessity for understanding the stereospecific properties of this compound.
I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the routine quantification of this compound. The presence of the phenyl group provides a chromophore, allowing for sensitive UV detection.
Causality in Experimental Choices
The selection of a reversed-phase C18 column is based on the nonpolar nature of the phenyl group, which will interact with the stationary phase, while the polar carboxylic acid groups will interact with the aqueous mobile phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV
1. Sample Preparation:
-
For Biological Matrices (e.g., Plasma, Urine):
-
To 1 mL of the sample, add a suitable internal standard (e.g., 4-phenylbutyric acid).
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge.[1]
-
Alternatively, for cleaner extracts, use solid-phase extraction (SPE) with an anion exchange cartridge.[2]
-
Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
2. HPLC-UV Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm[3] |
| Injection Volume | 20 µL |
3. Method Validation:
-
The method should be validated according to ICH guidelines (Q2(R2)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6][7][8]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices. Due to the low volatility of dicarboxylic acids, derivatization is a mandatory step.
Causality in Experimental Choices
Methylation of the carboxylic acid groups is a common and effective derivatization strategy to increase the volatility of the analyte for GC analysis.[9][10][11] Electron ionization (EI) is used to generate characteristic fragment ions, which are then detected by the mass spectrometer, providing a high degree of specificity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Detailed Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix as described in the HPLC-UV section.
-
Add a suitable internal standard (e.g., a deuterated analog like (2,2,3,3-d4)succinic acid).[2]
-
Evaporate the extract to complete dryness.
-
Methylation: Add 1 mL of 2% methanolic HCl. Seal the vial and heat at 80°C for 1 hour.[10]
-
Cool the reaction mixture and evaporate the solvent.
-
Reconstitute the residue in a suitable solvent like ethyl acetate for GC-MS analysis.
2. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
3. Method Validation:
-
Validate the method according to ICH guidelines, paying close attention to matrix effects which can be assessed by comparing calibration curves prepared in solvent and in a matrix blank.[4][5][6][7][8]
III. Quantification by Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement, allowing for the direct quantification of an analyte against a certified internal standard without the need for an identical analyte standard.[12][13][14][15]
Causality in Experimental Choices
The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific resonance and the number of protons giving rise to that signal.[16] By comparing the integral of a known proton signal from the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined. Maleic acid is a suitable internal standard as its vinylic proton signal appears in a region of the ¹H NMR spectrum that is typically free of other signals.[12]
Experimental Workflow: qNMR Analysis
Caption: Workflow for qNMR quantification.
Detailed Protocol: qNMR
1. Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound.
-
Accurately weigh a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
2. ¹H NMR Acquisition Parameters:
| Parameter | Recommended Setting |
| Spectrometer | ≥ 400 MHz |
| Pulse Sequence | Standard 1D proton with a long relaxation delay (D1) |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | Sufficient for a high signal-to-noise ratio (e.g., ≥ 16) |
| Acquisition Time | ≥ 3 seconds |
3. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinylic protons of maleic acid).
-
Calculate the purity or concentration of the analyte using the following formula:[14]
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
IV. Chiral Separation of this compound Enantiomers
As this compound is a chiral molecule, separating and quantifying the individual enantiomers is often crucial. Chiral HPLC is the most common technique for this purpose.
Causality in Experimental Choices
Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[17] The choice of mobile phase, often a mixture of a nonpolar solvent like hexane and a polar alcohol, is critical for achieving optimal resolution.
Detailed Protocol: Chiral HPLC
1. Chiral HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose-based, such as Chiralcel® OD-H)[17] |
| Mobile Phase | Hexane:Ethanol with 0.1% Trifluoroacetic Acid (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
2. Method Development and Optimization:
-
The mobile phase composition, including the type of alcohol and the concentration of the acidic modifier, should be optimized to achieve a resolution (Rs) of >1.5 between the enantiomeric peaks.
-
Both SFC (Supercritical Fluid Chromatography) and HPLC can be screened for efficient chiral method development.[18]
V. Concluding Remarks
The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The selection of the most appropriate technique will depend on the specific research question, the nature of the sample matrix, and the available instrumentation. For all methods, proper validation is paramount to ensure the integrity and reproducibility of the generated data.
References
- 1. youtube.com [youtube.com]
- 2. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 15. emerypharma.com [emerypharma.com]
- 16. pubs.sciepub.com [pubs.sciepub.com]
- 17. tsijournals.com [tsijournals.com]
- 18. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Crystallization Procedure for the Enantiomeric Separation of 2-Methyl-2-phenylsuccinic Acid
Abstract
This document provides a detailed guide for the enantiomeric resolution of racemic 2-methyl-2-phenylsuccinic acid via diastereomeric salt crystallization. This classical resolution technique remains a cornerstone in pharmaceutical development and asymmetric synthesis for its scalability and cost-effectiveness.[1] This application note will delve into the foundational principles of diastereomeric salt formation, provide a comprehensive, step-by-step protocol for the resolution process, and discuss the critical parameters that influence the efficiency and success of the separation. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chiral chemistry.
Introduction: The Principle of Chiral Resolution by Diastereomeric Salt Formation
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging.[2] Chiral resolution via diastereomeric salt formation is a powerful technique that circumvents this issue by converting a pair of enantiomers into a pair of diastereomers, which have distinct physical properties, most notably, different solubilities.[2][3]
The process involves reacting the racemic mixture of an acid, in this case, this compound, with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional arrangements, these salts exhibit varying degrees of interaction with the solvent and with each other in the crystal lattice, leading to a difference in solubility.[4] This solubility difference allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor.[5] The crystallized diastereomeric salt can then be isolated, and the chiral resolving agent can be removed to yield the desired enantiomer of this compound in high enantiomeric purity.
The choice of the resolving agent is a critical experimental variable. Common resolving agents for chiral acids include chiral amines such as 1-phenylethylamine and naturally occurring alkaloids like brucine.[5] The selection is often empirical, and screening of several candidates may be necessary to achieve optimal separation.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| Racemic this compound | ≥98% | Sigma-Aldrich[6] |
| (R)-(+)-1-Phenylethylamine | ≥99% | |
| (S)-(-)-1-Phenylethylamine | ≥99% | |
| Methanol | Anhydrous, ≥99.8% | |
| Diethyl Ether | Anhydrous, ≥99% | |
| 2 M Hydrochloric Acid | ||
| Deionized Water |
Equipment
-
Magnetic stirrer with heating plate
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Büchner funnel and flask
-
Vacuum pump
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
-
pH meter or pH paper
-
Analytical balance
-
Melting point apparatus
-
Polarimeter
Experimental Protocol: Resolution of (±)-2-Methyl-2-phenylsuccinic Acid
This protocol outlines the separation of the (R) and (S) enantiomers of this compound using (R)-(+)-1-phenylethylamine as the resolving agent. A parallel experiment using (S)-(-)-1-phenylethylamine can be conducted to isolate the other enantiomer.
Formation of Diastereomeric Salts
-
Dissolution of Racemic Acid: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic this compound in 100 mL of methanol. Gently heat the mixture while stirring to ensure complete dissolution.
-
Addition of Resolving Agent: In a separate flask, dissolve the stoichiometric equivalent of (R)-(+)-1-phenylethylamine in 20 mL of methanol. Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring.
-
Initiation of Crystallization: Allow the resulting solution to cool to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Complete Crystallization: Place the flask in an ice bath for 1-2 hours to maximize the yield of the crystallized diastereomeric salt.
Isolation of the Less Soluble Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Regeneration of the Enantiomerically Enriched Acid
-
Dissolution of the Salt: Transfer the dried diastereomeric salt to a beaker and dissolve it in a minimal amount of hot deionized water.
-
Acidification: While stirring, carefully add 2 M hydrochloric acid dropwise to the solution until the pH reaches approximately 2. This will protonate the carboxylate groups of the succinic acid derivative, causing it to precipitate out of the aqueous solution.
-
Isolation of the Enriched Enantiomer: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Recovery of the More Soluble Enantiomer
The mother liquor from the initial crystallization is enriched in the other diastereomeric salt. The corresponding enantiomer of this compound can be recovered by a similar acidification process as described in section 3.3.
Workflow Visualization
Figure 1. Workflow for the enantiomeric resolution of this compound.
Characterization and Analysis
Melting Point
Determine the melting point of the racemic starting material and the resolved enantiomers. Enantiomerically pure compounds typically have a different melting point than the racemate.
Polarimetry
Prepare solutions of the resolved enantiomers in a suitable solvent (e.g., ethanol) at a known concentration and measure the optical rotation using a polarimeter. The specific rotation values for the (R) and (S) enantiomers should be equal in magnitude but opposite in sign.
Chiral High-Performance Liquid Chromatography (HPLC)
For a more accurate determination of enantiomeric purity (enantiomeric excess, ee), chiral HPLC is the method of choice.[7] A suitable chiral stationary phase, such as one based on cyclodextrin derivatives, can be used to separate the enantiomers.[8]
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of solvent is crucial as it directly affects the solubility of the diastereomeric salts. A solvent system where one salt is significantly less soluble than the other is ideal. Alcohols like methanol and ethanol are common choices.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic acid can influence the efficiency of the resolution. While a 1:1 ratio is common for a dicarboxylic acid with a chiral diamine, for a monovalent resolving agent, a 2:1 ratio of resolving agent to dicarboxylic acid might be necessary for complete salt formation. Experimentation with stoichiometry may be required.
-
Rate of Cooling: Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the entrapment of impurities and the co-precipitation of the more soluble diastereomer, reducing the enantiomeric purity of the product.
-
Purity of the Resolving Agent: The enantiomeric purity of the resolving agent is paramount. Any impurity in the resolving agent will directly impact the maximum achievable enantiomeric excess of the resolved product.
Conclusion
The resolution of this compound by diastereomeric salt crystallization is a robust and effective method for obtaining the individual enantiomers. The success of this technique relies on the careful selection of a resolving agent and the optimization of crystallization conditions. The protocol provided herein serves as a comprehensive guide for researchers to perform this separation. Further optimization of parameters such as solvent, temperature, and stoichiometry may be necessary to achieve the desired yield and enantiomeric purity for specific applications.
References
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Stereochemistry [employees.csbsju.edu]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Absolute Configuration and Polymorphism of 2-Phenylbutyramide and α-Methyl-α-phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-2-phenylsuccinic Acid
Introduction to the Synthesis of 2-Methyl-2-phenylsuccinic Acid
This compound is a dicarboxylic acid with a chiral center, making it a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The introduction of a methyl group to the phenyl-substituted alpha-carbon of succinic acid can significantly influence the molecule's conformational properties and biological activity.
The proposed synthesis route in this guide follows a modified malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids. This method was chosen for its reliability and the wealth of available information on its mechanism and potential pitfalls, allowing for a comprehensive troubleshooting guide.
Troubleshooting Guide: A-to-Z Problem Solving
This section is designed to provide direct answers to specific problems you may encounter during the synthesis of this compound via the proposed malonic ester route.
Q1: My yield of diethyl 2-methyl-2-phenylmalonate (the intermediate) is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the alkylation of diethyl phenylmalonate can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation: The first step is the formation of the enolate of diethyl phenylmalonate. If this deprotonation is not complete, the starting material will remain, leading to a lower yield.
-
Solution: Ensure your sodium ethoxide is fresh and anhydrous. Moisture will quench the base. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF. NaH will irreversibly deprotonate the malonic ester, driving the reaction forward.
-
-
Side Reactions of the Alkylating Agent: Methyl iodide is a common methylating agent, but it is highly reactive and can participate in side reactions.
-
Solution: Add the methyl iodide slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions. Using dimethyl sulfate is another option, but it is highly toxic and requires careful handling.
-
-
Dialkylation: Although less likely with a single methyl group addition, if the reaction conditions are not carefully controlled, a second alkylation could occur if there are any remaining acidic protons.
-
Solution: Use a stoichiometric amount of the base and alkylating agent.
-
-
Workup Issues: The product can be lost during the workup if the pH is not carefully controlled or if emulsions form during extraction.
-
Solution: Ensure the reaction is fully quenched before extraction. Use a brine wash to help break up emulsions.
-
Q2: During the hydrolysis of the diethyl 2-methyl-2-phenylmalonate, I am getting a significant amount of a mono-acid byproduct. How can I ensure complete hydrolysis?
A2: Incomplete hydrolysis is a common issue when saponifying sterically hindered esters.
-
Insufficient Reaction Time or Temperature: The hydrolysis of the two ester groups may not go to completion if the reaction time is too short or the temperature is too low.
-
Solution: Increase the reaction time and/or temperature. Refluxing for an extended period (e.g., 4-6 hours) is often necessary. Monitor the reaction by TLC to ensure the disappearance of the starting material and the mono-acid intermediate.
-
-
Inadequate Amount of Base: A stoichiometric excess of base (e.g., 2.5-3 equivalents of NaOH or KOH) is required to ensure complete saponification of both ester groups.
-
Solution: Use a sufficient excess of a strong base.
-
-
Phase Transfer Catalyst: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst like tetrabutylammonium bromide can facilitate the reaction.
Q3: The final product, this compound, is difficult to purify. What are the best methods for purification?
A3: Purification can be challenging due to the presence of starting materials, byproducts, and potentially diastereomers if the starting material was racemic.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
-
Column Chromatography: If recrystallization is not effective, column chromatography can be used to separate the desired product from impurities.
-
Solution: Use a silica gel column with a suitable eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate with a small amount of acetic acid to keep the carboxylic acids protonated) is often effective.
-
Q4: My NMR spectrum of the final product shows a complex mixture of peaks, suggesting the presence of diastereomers. How can I control the stereochemistry of the reaction?
A4: The synthesis of this compound from achiral starting materials will result in a racemic mixture. If you are starting with a chiral, non-racemic material, controlling the stereochemistry is crucial.
-
Diastereoselective Alkylation: The alkylation of an enolate can be influenced by the presence of a chiral auxiliary.
-
Solution: This would require a more advanced synthesis strategy, such as attaching a chiral auxiliary to the malonic ester before alkylation. This is a complex topic and would require a dedicated research effort. For the purpose of this guide, we assume a racemic synthesis.
-
Frequently Asked Questions (FAQs)
Q: What is a safe and effective alternative to methyl iodide for the methylation step?
A: Dimethyl sulfate is a common alternative, but it is extremely toxic and should be handled with extreme caution in a fume hood with appropriate personal protective equipment. A safer, though less reactive, alternative is methyl tosylate.
Q: Can I use a different base for the hydrolysis step?
A: Yes, potassium hydroxide (KOH) can be used instead of sodium hydroxide (NaOH). Lithium hydroxide (LiOH) is also an option and is sometimes used for less hindered esters.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Q: What are the main safety precautions I should take during this synthesis?
A:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium ethoxide and sodium hydride are flammable and react violently with water.
-
Methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.
-
Concentrated acids and bases are corrosive.
Data and Protocols
Table 1: Proposed Reaction Conditions for the Synthesis of Diethyl 2-Methyl-2-phenylmalonate
| Parameter | Recommended Condition | Notes |
| Base | Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) | NaH provides more complete deprotonation. |
| Solvent | Anhydrous Ethanol (for NaOEt) or Anhydrous THF (for NaH) | Solvent must be dry. |
| Temperature | 0 °C to room temperature | Controlled addition of alkylating agent is key. |
| Alkylating Agent | Methyl Iodide (CH₃I) | Use in slight excess (1.1 equivalents). |
| Reaction Time | 2-4 hours | Monitor by TLC. |
Experimental Protocol: Synthesis of this compound (Hypothetical)
Step 1: Synthesis of Diethyl 2-Methyl-2-phenylmalonate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (100 mL).
-
Carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to the ethanol to generate sodium ethoxide in situ.
-
Once all the sodium has reacted, cool the solution to 0 °C in an ice bath.
-
Add diethyl phenylmalonate (23.6 g, 0.1 mol) dropwise via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (15.6 g, 0.11 mol) dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully adding water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-2-phenylmalonate.
Step 2: Hydrolysis to this compound
-
To the crude diethyl 2-methyl-2-phenylmalonate, add a solution of sodium hydroxide (10 g, 0.25 mol) in water (50 mL) and ethanol (50 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A white precipitate of this compound should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Visualizations
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed two-step synthesis of this compound.
Diagram 2: Experimental Workflow
References
common side reactions in 2-Methyl-2-phenylsuccinic acid synthesis and how to avoid them
Welcome to the technical support guide for the synthesis of 2-Methyl-2-phenylsuccinic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related molecules. Our goal is to provide not just protocols, but a deep, mechanistic understanding of the common challenges encountered during synthesis and to offer field-tested solutions to overcome them.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound and its derivatives often employs the Stobbe condensation , a robust carbon-carbon bond-forming reaction.[1][2][3][4] This reaction typically involves the condensation of a ketone or aldehyde with a dialkyl succinate in the presence of a strong base.[1][5][6] For the target molecule, a common approach is the reaction between acetophenone and a dialkyl succinate (e.g., diethyl succinate), followed by hydrolysis and reduction.
A generalized workflow for this synthesis is outlined below. Understanding this pathway is the first step in diagnosing and preventing side reactions.
Caption: High-level workflow for this compound synthesis.
Section 2: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific, observable problems you might encounter during your synthesis. Each answer provides potential causes and actionable solutions.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yield is a common issue that can stem from several points in the synthesis. The three primary culprits are incomplete condensation, unwanted side reactions during condensation, and product loss during workup or purification.
-
Incomplete Initial Condensation: The Stobbe condensation requires a sufficiently strong, non-nucleophilic base to deprotonate the succinic ester.[1] If the base is too weak or if moisture is present, the reaction may not proceed to completion.
-
Validation Check: Use TLC or LC-MS to analyze a sample from the crude reaction mixture before workup. The presence of significant amounts of unreacted acetophenone or diethyl succinate indicates an incomplete reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Consider using a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) instead of sodium ethoxide, which can be less effective.[5]
-
-
Side Reactions: The most common side reaction is the self-condensation of the ketone starting material, especially if it is highly enolizable.[5]
-
Solution: This is often temperature-dependent. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the base and the ketone. Adding the ketone dropwise to the mixture of the succinate ester and base can also minimize its self-condensation.
-
-
Product Loss During Workup: The dicarboxylic acid product has some solubility in water. During aqueous workup, especially if multiple washes are performed, significant product loss can occur.
-
Solution: After acidification to precipitate the product, cool the mixture thoroughly in an ice bath to minimize solubility. Use minimal amounts of cold water for washing the filtered product. If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
Q2: My NMR/Mass Spec shows a significant byproduct that appears to have lost a carboxyl group (CO₂). What is happening and how can I prevent it?
A2: You are likely observing decarboxylation . Substituted succinic acids can be susceptible to losing carbon dioxide, especially at elevated temperatures or under harsh pH conditions during hydrolysis or workup.[7][8][9]
-
Causality: The stability of the carbanion intermediate formed upon decarboxylation drives this side reaction. The phenyl group can stabilize this intermediate, making the molecule more prone to decarboxylation than an unsubstituted succinic acid.
-
Preventative Measures:
-
Temperature Control During Hydrolysis: Avoid excessive heating during the saponification step. If the reaction is sluggish, it is better to increase the reaction time or use a stronger base concentration at a moderate temperature (e.g., 50-60 °C) rather than refluxing at high temperatures.
-
Acidification: Perform the final acidification step in an ice bath. A rapid, exothermic addition of strong acid can create localized hot spots, promoting decarboxylation. Add the acid slowly with vigorous stirring.
-
Avoid Prolonged Heating: Once the final diacid is formed, avoid prolonged heating, such as during recrystallization. If recrystallization is necessary, dissolve the product in a minimal amount of boiling solvent and cool it down promptly.
-
The diagram below illustrates the desired hydrolysis pathway versus the undesirable decarboxylation side reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. All about Stobbe reaction [unacademy.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. The decarboxylative acylation of succinic acid derivatives. Part I. Benzamidosuccinic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 8. allresearchjournal.com [allresearchjournal.com]
- 9. Autocatalysed Oxidative Decarboxylation of Succinic Acid by Permanganate Ion – A Kinetic Study – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Crystallization of 2-Methyl-2-phenylsuccinic Acid
Welcome to the technical support resource for 2-Methyl-2-phenylsuccinic acid (CAS: 34862-03-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this compound. The following question-and-answer format addresses specific issues with explanations grounded in physical organic chemistry and crystallization theory.
Compound Physicochemical Data
A successful crystallization protocol is built upon a solid understanding of the compound's properties. Key data for this compound are summarized below.
| Parameter | Value | Source(s) |
| IUPAC Name | 2-Methyl-2-phenylbutanedioic acid | [1] |
| CAS Number | 34862-03-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2] |
| Molecular Weight | 208.21 g/mol | [1][2] |
| Appearance | White Solid | [1][2] |
| Melting Point | 155-159 °C | [2] |
| Solubility | Slightly soluble in Chloroform (heated), Methanol | [2] |
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm attempting a primary crystallization but no crystals are forming, even after the solution has cooled. What's going wrong?
A1: The absence of crystal formation is typically due to either insufficient supersaturation or a high energy barrier for nucleation (the initial formation of stable crystal seeds). The solution may be too dilute, or it may require external energy to initiate crystallization.[4]
Core Concepts: Crystallization occurs when a solution becomes supersaturated, meaning it contains more dissolved solute than it can theoretically hold at a given temperature. This thermodynamically unstable state is relieved by the solute precipitating out as an ordered crystal lattice. However, the formation of the initial crystal nucleus (nucleation) requires overcoming an energy barrier.
Troubleshooting Protocol:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal nucleation.[5]
-
Add a Seed Crystal: If you have a small amount of solid this compound, add a tiny speck to the cooled solution. A seed crystal bypasses the nucleation energy barrier entirely, providing a template for further crystal growth.[5]
-
Reduce Solvent Volume: Your solution may not be sufficiently supersaturated. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool slowly again. Be cautious not to evaporate too much solvent, which could cause the compound to "crash out" too quickly.[4]
-
Lower the Temperature: If crystals have not formed at room temperature, place the flask in an ice bath for at least 15-20 minutes. The solubility of this compound will decrease further at lower temperatures, increasing the supersaturation and driving crystallization.[6]
-
Re-evaluate Your Solvent System: If the above steps fail, the chosen solvent may be too effective at solvating the molecule, even at low temperatures. You may need to introduce an "anti-solvent" (see Q2).
Q2: My compound separated as an oil instead of a solid. How do I fix this "oiling out"?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of solute is so high that it separates as a liquid phase.[5] For this compound, this can be problematic if the solution is supersaturated while still at a high temperature, or if impurities are present that significantly depress the melting point.[5]
Causality: The phenyl and methyl groups on the molecule increase its non-polar character compared to succinic acid itself. If a highly polar solvent system (like water) is used without a co-solvent, the compound may have limited solubility, and upon cooling, the strong solute-solute interactions can cause it to aggregate as a liquid before it can organize into a crystal lattice.
Corrective Actions:
-
Re-heat and Add More 'Good' Solvent: Heat the flask to re-dissolve the oil. Add a small amount (e.g., 1-2 mL) of the primary solvent (the one in which the compound is more soluble) to decrease the overall concentration. Cool the solution again, but this time much more slowly.[4][5]
-
Lower the Crystallization Temperature: Ensure that the solution is allowed to cool to a temperature well below the compound's melting point (155-159 °C) before significant precipitation occurs.
-
Employ a Mixed-Solvent System: This is often the most robust solution. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol or methanol, where it is soluble). Then, slowly add a "poor" or "anti-solvent" (e.g., water, in which it is less soluble) dropwise at an elevated temperature until the solution just begins to turn cloudy (the cloud point). Add another drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. This technique carefully controls the supersaturation level.[7]
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield is most commonly caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[5]
Optimization Strategies:
-
Minimize Initial Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution becomes highly supersaturated upon cooling. Work in small solvent additions when first dissolving your compound.
-
Ensure Complete Cooling: Maximize the precipitation by allowing the flask to cool to room temperature undisturbed, followed by a prolonged period in an ice-water bath (at least 15-20 minutes, longer is often better).[6] For some succinic acid derivatives, cooling to temperatures between 4-8 °C has been shown to maximize recovery.[8]
-
Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate the filtrate by boiling off a significant portion of the solvent and cool the resulting solution again. This will often yield a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.
-
Check Washing Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product, reducing the final yield.[4]
Q4: The final crystals are discolored or analysis shows they are impure. What happened?
A4: The presence of impurities can interfere with crystal growth and become trapped within the crystal lattice, a phenomenon known as inclusion or occlusion.[9][10] Structurally similar impurities are often the most difficult to remove as they can be incorporated into the lattice with minimal disruption.[11]
Purification Protocols:
-
Decolorize with Activated Charcoal: If the solution is colored by minor, highly-conjugated impurities, they can often be removed with activated charcoal.
-
Protocol: After dissolving the crude solid in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the flask and gently heat for a few minutes. The impurities will adsorb to the charcoal's high surface area.[6]
-
Crucial Step: You must perform a hot gravity filtration to remove the fine charcoal particles before allowing the solution to cool. If the solution cools, your product will crystallize along with the charcoal.
-
-
Perform a Second Recrystallization: A single crystallization may not be sufficient to achieve high purity, especially if the initial material is very crude. Repeating the entire process with the once-crystallized material will almost always result in a significant increase in purity.
-
Optimize the Solvent: A different solvent system may have a better selectivity, dissolving the impurity while being a poor solvent for your desired compound at cold temperatures. Experiment with different solvent polarities. For dicarboxylic acids, solvents like ethyl acetate or acetic acid have been used and may offer different selectivity profiles.[12][13]
Q5: My crystals are very fine needles. How can I grow larger, block-like crystals?
A5: Crystal morphology is kinetically controlled. Rapid crystallization, caused by fast cooling or high levels of supersaturation, leads to the rapid formation of many nuclei, resulting in small, often needle-like, crystals.[4] To grow larger, more well-defined crystals, the crystallization process must be slowed down.
Methods to Control Crystal Growth:
-
Slow Cooling (Most Critical): This is the most important factor. After dissolving the compound in hot solvent, do not place it directly in an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary (e.g., by wrapping the flask in glass wool or placing it in a warm water bath that is allowed to cool). Once it has reached room temperature, then transfer it to a cold environment.[4]
-
Reduce Supersaturation: Add a slightly larger volume of the hot solvent than the absolute minimum required for dissolution. This creates a lower level of supersaturation upon cooling, which favors the growth of existing crystals rather than the formation of new nuclei.[5]
-
Vapor Diffusion: For growing high-quality crystals from small amounts of material, vapor diffusion is an excellent technique. Dissolve your compound in a small vial using a more volatile "good" solvent. Place this open vial inside a larger, sealed jar containing a small amount of a more volatile "poor" solvent (anti-solvent). Over time, the anti-solvent vapor will slowly diffuse into the solution in the inner vial, gradually inducing crystallization.[13]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. biomall.in [biomall.in]
- 3. 34862-03-8|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. visimix.com [visimix.com]
- 13. unifr.ch [unifr.ch]
Technical Support Center: Industrial Scale-Up of 2-Methyl-2-phenylsuccinic Acid Production
Welcome to the Technical Support Center for the industrial production of 2-Methyl-2-phenylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of scaling up the synthesis of this important chiral building block. Here, we address common challenges encountered during large-scale production, offering troubleshooting advice and frequently asked questions to ensure a robust, safe, and efficient process.
Introduction to the Synthetic Strategy
The industrial synthesis of this compound typically involves the alkylation of a phenylsuccinic acid derivative. A highly effective and scalable method is the methylation of a diester of phenylsuccinic acid, such as diethyl phenylsuccinate, using a methylating agent under phase transfer catalysis (PTC) conditions. This is followed by hydrolysis to yield the final product. PTC is particularly advantageous for industrial applications as it often allows for the use of milder reaction conditions, less expensive and safer bases, and can lead to higher yields and selectivity.[1]
Visualizing the Core Workflow
The following diagram outlines the key stages in the industrial production of this compound, from the starting materials to the final purified product.
Caption: Key stages of this compound production.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield of Methylated Diester | 1. Inefficient Phase Transfer: The phase transfer catalyst may not be effectively shuttling the enolate anion into the organic phase.[2][3] 2. Catalyst Poisoning: Certain impurities or byproducts can deactivate the catalyst. 3. Competitive Side Reactions: Hydrolysis of the ester or elimination reactions can compete with the desired alkylation. | 1. Optimize Catalyst and Solvent: Ensure the catalyst is sufficiently lipophilic. Tetrabutylammonium bromide (TBAB) is a common choice. The organic solvent should be non-polar (e.g., toluene) to ensure good phase separation. 2. Increase Agitation: Moderate agitation (300-500 rpm) increases the interfacial surface area, facilitating the reaction without causing stable emulsions.[4] 3. Control Temperature: Maintain the reaction temperature as specified in the protocol. Excursions can favor side reactions. |
| Formation of a Stable Emulsion during Work-up | 1. High Catalyst Concentration: Excess phase transfer catalyst acts as a surfactant.[4] 2. Intense Agitation: High shear forces can create very fine, stable droplets.[4] 3. Unfavorable Solvent Choice: Solvents with some water miscibility can promote emulsification.[4] | 1. Reduce Catalyst Concentration: Use the minimum effective amount of catalyst (typically 1-5 mol%). 2. Break the Emulsion: Add a saturated brine solution to increase the ionic strength of the aqueous phase. Gentle swirling can help coalesce the dispersed droplets. 3. Filtration: Pass the emulsion through a pad of Celite® or anhydrous sodium sulfate to break the emulsion.[4] |
| Incomplete Hydrolysis of the Diester | 1. Insufficient Base: Not enough sodium hydroxide to fully saponify both ester groups. 2. Short Reaction Time: The hydrolysis reaction may not have reached completion. 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized areas of incomplete reaction. | 1. Ensure Stoichiometric Excess of Base: Use a sufficient excess of NaOH to drive the reaction to completion. 2. Monitor Reaction Progress: Use in-process controls (e.g., TLC or HPLC) to monitor the disappearance of the diester. 3. Improve Agitation: Ensure the reactor's mixing system is adequate for the scale of the reaction. |
| Product Fails to Crystallize or "Oils Out" | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Solvent System: The chosen solvent may not be optimal for crystallization. 3. Supersaturation Issues: The solution may be too concentrated or cooled too quickly. | 1. Improve Purity: Ensure the crude product is of sufficient purity before attempting crystallization. An additional wash or extraction may be necessary. 2. Solvent Screening: Experiment with different solvent systems (e.g., water, toluene/heptane mixtures) to find the optimal conditions for crystallization.[5][6] 3. Controlled Cooling and Seeding: Cool the solution slowly and consider adding seed crystals to induce crystallization. |
| Final Product Purity Issues (detected by HPLC) | 1. Residual Starting Material: Incomplete reaction or inefficient purification. 2. Over-alkylation Byproducts: Formation of dimethylated species. 3. Diastereomers: If the starting phenylsuccinic acid derivative was racemic, the final product will be a mixture of diastereomers. | 1. Optimize Reaction and Purification: Re-evaluate reaction conditions to maximize conversion. Enhance the purification steps (e.g., recrystallization). 2. Control Stoichiometry: Use a controlled amount of the methylating agent to minimize over-alkylation. 3. Chiral Separation: If a single enantiomer is required, a chiral separation step (e.g., via diastereomeric salt formation or chiral HPLC) will be necessary.[7][8][9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage to monitor during the scale-up of the alkylation reaction?
The alkylation step using phase transfer catalysis is the most critical. Careful control of temperature, agitation speed, and reactant stoichiometry is paramount to ensure high yield and minimize the formation of byproducts such as over-methylated compounds.
Q2: What are the primary safety concerns for this process at an industrial scale?
The primary safety concerns are associated with the handling of strong bases (e.g., 50% NaOH) and potentially hazardous alkylating agents.[11][12][13] A thorough Process Hazard Analysis (PHA) should be conducted.[14] Key safety measures include:
-
Personal Protective Equipment (PPE): Appropriate gloves, safety glasses, and chemical-resistant clothing are essential.
-
Ventilation: The process should be carried out in a well-ventilated area to avoid the accumulation of any volatile organic compounds.
-
Emergency Procedures: Emergency showers, eyewash stations, and appropriate spill kits must be readily available.[15]
-
Pressure and Temperature Monitoring: Continuous monitoring of the reactor to prevent runaway reactions.
Q3: How can I improve the selectivity of the mono-methylation and avoid di-methylation?
Selectivity is primarily controlled by the stoichiometry of the methylating agent and the reaction conditions. Using a slight excess of the methylating agent is often necessary to drive the reaction to completion, but a large excess should be avoided. Lowering the reaction temperature can also improve selectivity by reducing the rate of the second methylation reaction.
Q4: What analytical methods are recommended for in-process and final quality control?
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reactant consumption and product formation.
-
-
Final Product Quality Control (QC):
Q5: My process is suffering from catalyst deactivation. What are the likely causes and solutions?
Catalyst deactivation in PTC can be caused by the presence of impurities in the starting materials or by thermal degradation of the catalyst at high temperatures.[16]
-
Solutions:
-
Ensure the purity of all raw materials.
-
Operate within the recommended temperature range for the catalyst.
-
If deactivation persists, consider a more robust catalyst or a catalyst regeneration step if applicable.
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-Methyl-2-phenylsuccinate via Phase Transfer Catalysis
This protocol is a representative method for the methylation step.
Caption: Workflow for the synthesis of the diester intermediate.
Materials:
-
Diethyl phenylsuccinate
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
50% (w/w) Sodium hydroxide solution
-
Methyl iodide
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Charge a suitably sized reactor with diethyl phenylsuccinate and toluene.
-
Add the phase transfer catalyst, tetrabutylammonium bromide (1-5 mol%).
-
Begin agitation and cool the mixture to 5-10°C.
-
Slowly add the 50% sodium hydroxide solution, maintaining the temperature below 15°C.
-
Once the base addition is complete, add the methyl iodide dropwise over a period of 1-2 hours, again maintaining the temperature below 15°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until in-process control (HPLC) indicates the reaction is complete.
-
Stop the agitation and add deionized water to dissolve the inorganic salts.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-2-phenylsuccinate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Crude diethyl 2-methyl-2-phenylsuccinate
-
Ethanol
-
10M Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve the crude diester in ethanol in the reactor.
-
Add the 10M sodium hydroxide solution and heat the mixture to reflux for 4-6 hours, or until IPC (HPLC) shows complete consumption of the diester.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with deionized water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 1-2. A precipitate will form.
-
Stir the slurry in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by filtration and wash the filter cake with cold deionized water.
-
Dry the product under vacuum at 50-60°C to a constant weight.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude this compound
-
Toluene
-
Heptane
Procedure:
-
Place the crude this compound in a clean, dry reactor.
-
Add a minimal amount of hot toluene to dissolve the solid completely.
-
If there are any insoluble impurities, perform a hot filtration.
-
Slowly add heptane to the hot toluene solution until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold heptane, and dry under vacuum.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. benchchem.com [benchchem.com]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. benchchem.com [benchchem.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. talentchemicals.com [talentchemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Alkylation Safety | American Fuel & Petrochemical Manufacturers [afpm.org]
- 12. afpm.org [afpm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. osha.gov [osha.gov]
- 15. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 16. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Technical Support Center: Resolving Agent Recycling for 2-Methyl-2-phenylsuccinic Acid
Welcome to the technical support center dedicated to the chiral resolution of 2-Methyl-2-phenylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the crucial, yet often overlooked, process of resolving agent recycling. Efficient recycling is paramount for developing cost-effective and sustainable stereoselective syntheses.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the fundamental principle for the chiral resolution of this compound?
A: The resolution of racemic this compound, a dicarboxylic acid, is most commonly achieved through the formation of diastereomeric salts.[1] This classical chemical resolution method involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent.[2][3][4] This reaction creates a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].
Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different physicochemical characteristics, most critically, different solubilities in a given solvent.[5][6] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one in the mother liquor.[6][7][8]
Q2: Which types of resolving agents are suitable for a dicarboxylic acid like this compound?
A: Chiral amines are the standard choice for resolving chiral acids.[4][9] Given that this compound has two acidic protons, the stoichiometry of the reaction is a key consideration. Commonly employed and effective chiral bases include naturally occurring alkaloids like brucine and quinine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[4][9] Naturally derived amino acids, such as L-proline, have also been successfully used for the resolution of similar phenylsuccinic acids, offering an environmentally benign option.[1][10] The selection of the optimal resolving agent is often empirical and depends on the ability to form a crystalline, easily separable salt with one of the acid's enantiomers.[2]
Q3: Why is the efficient recycling of the resolving agent so critical?
A: There are two primary drivers for recycling the resolving agent:
-
Economic Viability: Chiral resolving agents are often expensive, specialized chemicals. Recovering and reusing the agent significantly reduces the overall cost of the resolution process, which is especially important for large-scale production.[11] A well-designed process can theoretically recover almost all of the resolving agent, minimizing waste.[12]
-
Process Sustainability (Green Chemistry): Discarding the resolving agent after a single use contributes to chemical waste. Recycling aligns with the principles of green chemistry by minimizing waste and improving atom economy. Furthermore, since a resolution inherently discards at least 50% of the starting racemate in the first cycle, recycling the resolving agent is a minimum requirement for a sustainable process.[2][12]
Troubleshooting Guide: Experimental Hurdles & Solutions
This section addresses specific issues you may encounter during the crystallization and recovery phases of your experiment.
Crystallization & Separation Issues
A: Failure to crystallize is a common issue, typically related to solvent choice and supersaturation.
-
Root Cause Analysis: The diastereomeric salt is likely too soluble in the chosen solvent system. Alternatively, the solution may be in a metastable state, requiring an energy input to initiate nucleation.
-
Corrective Actions:
-
Solvent System Modification: The polarity of the solvent is a critical factor.[13] If the salt is too soluble, try switching to a less polar solvent or use an anti-solvent system. For example, if your salt is dissolved in methanol, slowly add a less polar solvent like methyl tert-butyl ether (MTBE) until turbidity is observed, then warm slightly to redissolve and cool slowly.[14]
-
Induce Crystallization:
-
Seeding: Introduce a few seed crystals of the desired, pure diastereomeric salt into the supersaturated solution. This provides a template for crystal growth.
-
Mechanical Agitation: Scratching the inside of the flask with a glass rod can create micro-abrasions that serve as nucleation sites.
-
Concentration: Carefully evaporate some of the solvent to increase the concentration of the salt.
-
-
Temperature Control: Ensure you are cooling the solution sufficiently and slowly. Rapid cooling can sometimes lead to the formation of an oil or an amorphous solid rather than well-defined crystals.[15]
-
A: Low enantiomeric excess indicates incomplete separation of the two diastereomeric salts.
-
Root Cause Analysis: This often happens because the more soluble diastereomer has co-precipitated with the less soluble one. The solubility difference between the two salts may not be large enough in the chosen solvent for a clean separation in a single step.
-
Corrective Actions:
-
Recrystallization: The most effective solution is to recrystallize the isolated diastereomeric salt. Dissolve the filtered solid in a minimum amount of hot solvent and allow it to cool slowly. This process purifies the less soluble salt, significantly boosting the final enantiomeric excess of the target acid.[16]
-
Solvent Optimization: The choice of solvent can dramatically affect the solubility difference between diastereomers.[16][17] Screening a variety of solvents or solvent mixtures is highly recommended to maximize the separation efficiency.[14]
-
Equilibration Time: Ensure the crystallization mixture is stirred for an adequate amount of time before filtration. This allows the system to reach a thermodynamic equilibrium, favoring the crystallization of the least soluble species.[15]
-
Resolving Agent Recovery & Recycling
A: The recovery process is a straightforward acid-base extraction.[18][19] The diastereomeric salt is held together by an ionic bond between the acidic carboxylate groups (-COO⁻) of the succinic acid and the protonated amine (-NH₃⁺) of the resolving agent. To recover the amine, you must break this bond by adding a strong base (e.g., NaOH, KOH).[4][7][8] The base deprotonates the ammonium ion, liberating the free amine, which is typically less soluble in water and can be extracted into an organic solvent.[19][20]
A: Low recovery yield points to material loss during the workup procedure.
-
Root Cause Analysis & Corrective Actions:
-
Incomplete Extraction: The most common issue. Ensure you perform multiple extractions (at least 3) with the organic solvent to fully recover the liberated amine from the aqueous layer.[20]
-
Incorrect pH: The pH of the aqueous layer must be sufficiently basic (typically pH > 10) to ensure the chiral amine is fully deprotonated and in its free base form.[7] Check the pH with litmus or a pH meter after adding the base.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, trapping the resolving agent. To break emulsions, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.
-
Degradation: While less common for robust amines like 1-phenylethylamine, harsh basic conditions or high temperatures could potentially degrade more sensitive resolving agents. If you suspect this, check the purity of the recovered agent.
-
A: It is crucial to confirm the purity and identity of the recycled agent to ensure consistent results in subsequent resolution batches.
-
Recommended Purity Checks:
-
Spectroscopy (NMR): ¹H NMR is an excellent tool to confirm the structural integrity of the resolving agent and to check for residual solvents or impurities.
-
Chromatography (TLC/GC): Thin-Layer Chromatography (TLC) is a quick and easy way to compare the recycled agent against a pure standard. Gas Chromatography (GC), particularly on a chiral column, can confirm both chemical and enantiomeric purity.
-
Optical Rotation: Measuring the specific rotation of the recovered agent using a polarimeter is a direct way to confirm that its enantiomeric purity has not been compromised during the recovery process.[9]
-
Protocols & Data
Protocol 1: General Method for Resolving Agent Recovery
This protocol outlines the acid-base extraction procedure to recover a chiral amine from a diastereomeric salt.
-
Salt Dissociation: Suspend the filtered diastereomeric salt (or the residue from the evaporated mother liquor) in water.
-
Basification: While stirring, add a strong base solution (e.g., 2 M NaOH) dropwise until the solution is strongly basic (pH > 10).[7][20] This will liberate the free chiral amine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated amine with a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) three times.[7][20] Use approximately one-third of the aqueous layer volume for each extraction.
-
Washing & Drying: Combine the organic extracts. Wash once with brine to help remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the recovered resolving agent.
-
Purity Check: Analyze the recovered agent for chemical and enantiomeric purity before reuse.
Table 1: Troubleshooting Summary
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| No crystallization of diastereomeric salt | High solubility; Metastable solution | Change to a less polar solvent; Use an anti-solvent; Seed the solution; Concentrate the solution |
| Low enantiomeric excess (ee) | Co-precipitation of the other diastereomer | Recrystallize the isolated salt; Screen for a more selective solvent system |
| Low yield of crystallized salt | Sub-optimal stoichiometry; High solubility | Optimize the molar ratio of the resolving agent;[21] Use a less polar solvent; Ensure sufficient cooling |
| Low recovery of resolving agent | Incomplete extraction; Incorrect pH | Perform at least three extractions; Adjust aqueous layer to pH > 10; Add brine to break emulsions |
| Recycled agent performs poorly | Chemical or enantiomeric impurity | Re-purify the agent (distillation/recrystallization); Verify purity via NMR and polarimetry |
Visual Guides & Workflows
Diagram 1: Overall Workflow for Resolution and Recycling
This diagram illustrates the complete cycle from racemic acid to resolved enantiomer and recycled resolving agent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stolaf.edu [stolaf.edu]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 19. coconote.app [coconote.app]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
dealing with emulsions during the workup of 2-Methyl-2-phenylsuccinic acid synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-phenylsuccinic acid. Our focus is to provide expert-driven, practical solutions to a common and often frustrating challenge encountered during the reaction workup: the formation of stable emulsions. This document moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, ensuring you can not only solve the immediate problem but also anticipate and prevent future occurrences.
Troubleshooting Guide: Dealing with Emulsions
An emulsion is a stable mixture of two or more immiscible liquids, in this context, the organic and aqueous layers of your extraction.[1] Their formation during the workup of this compound can be particularly prevalent due to the presence of the dicarboxylic acid product, which can act as a surfactant, especially in its carboxylate form.
Question: I've just completed the hydrolysis step and upon adding my extraction solvent and aqueous solution, I'm faced with a persistent, milky emulsion. What is the first and simplest step I should take?
Answer: The most straightforward initial approach is patience. Agitation during extraction provides the energy to disperse one liquid phase into the other, and sometimes, simply allowing the mixture to stand undisturbed for 15-30 minutes is sufficient for the phases to separate.[2][3][4] Gentle tapping of the separatory funnel can sometimes encourage the droplets to coalesce.[4]
Question: I've waited, and the emulsion remains. What is the next logical step?
Answer: The next step involves altering the properties of the aqueous phase by adding a saturated solution of sodium chloride (brine).[2][5] This technique, known as "salting out," increases the ionic strength of the aqueous layer.[1][5] This has two primary effects: it decreases the solubility of your organic product in the aqueous phase, driving it into the organic layer, and it dehydrates the aqueous layer, disrupting the stability of the emulsion.
Frequently Asked Questions (FAQs)
Q1: Why is emulsion formation so common in the workup of this specific synthesis?
A1: The product, this compound, is a dicarboxylic acid. When the pH of the aqueous layer is near or above the pKa of the carboxylic acid groups, a significant portion of the product will exist as the corresponding dicarboxylate. This anionic species has a polar (the carboxylate groups) and a non-polar (the phenyl and methyl groups) end, allowing it to act as a surfactant, stabilizing the interface between the organic and aqueous phases and promoting emulsion formation.
Q2: I've tried adding brine with limited success. Are there more "aggressive" chemical methods I can employ?
A2: Yes. If salting out is ineffective, you can consider carefully adjusting the pH of the aqueous layer. Since the carboxylate form of your product may be the culprit, adding a dilute acid (e.g., 1M HCl) will protonate the carboxylates, converting them back to the neutral carboxylic acid.[3][4] This will increase its solubility in the organic phase and should help to break the emulsion. Be cautious with this approach, as you want to ensure your product remains in the desired layer for extraction.
Q3: Are there any physical methods to break a stubborn emulsion?
A3: Absolutely. If chemical methods fail, several physical techniques can be effective:
-
Filtration through Celite® or Glass Wool: Emulsions can sometimes be stabilized by fine particulate matter.[6] Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these solids and break the emulsion.[1][2][6]
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method.[1][3][4][5] The increased gravitational force will compel the denser phase to the bottom, breaking up the dispersed droplets.
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide localized energy to disrupt the emulsion and promote coalescence of the dispersed phase.[3][4]
Q4: Can the choice of organic solvent influence emulsion formation?
A4: Yes, the choice of solvent can play a role. Solvents with densities very close to water (e.g., dichloromethane) can sometimes be more prone to forming stable emulsions. If you consistently encounter issues, consider using a less dense solvent like ethyl acetate or diethyl ether. Additionally, adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.[1][5]
Q5: How can I prevent emulsions from forming in the first place?
A5: Prevention is always the best strategy.[1] Here are some proactive steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal energy input.[5]
-
Pre-emptive Salting Out: If you know a particular extraction is prone to emulsions, add brine to the aqueous solution before the extraction.[7]
-
Solvent Evaporation: Before workup, you can evaporate the reaction solvent and then redissolve the residue in your desired extraction solvent.[2][6]
Experimental Protocols
Protocol 1: Standard Brine Wash for Emulsion Resolution
-
Cease shaking the separatory funnel and allow it to stand for 10-15 minutes.
-
Prepare a saturated solution of sodium chloride (brine).
-
Slowly add the brine solution in portions (approximately 10-20% of the total volume) to the separatory funnel.
-
Gently swirl the funnel after each addition. Do not shake vigorously.
-
Allow the funnel to stand and observe for phase separation.
-
Once the layers have separated, proceed with the standard extraction procedure.
Protocol 2: Filtration through Celite® for Stubborn Emulsions
-
Prepare a filtration setup with a Büchner funnel and filter flask.
-
Place a piece of filter paper in the funnel and wet it with the organic solvent used for extraction.
-
Add a 1-2 cm layer of Celite® to the funnel and gently press it down to form a compact pad.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the mixture through the filter.
-
The filtrate should collect in the flask as two distinct layers. If some emulsion persists, it can be passed through the Celite® pad a second time.
Data Presentation
| Method | Principle | Advantages | Disadvantages |
| Standing | Gravitational Separation | Simple, no reagents needed | Time-consuming, may be ineffective for stable emulsions |
| Brine Addition | Increases aqueous phase ionic strength | Highly effective, simple | Adds an additional reagent |
| pH Adjustment | Neutralizes surfactant-like species | Can be very effective | Risk of product migration between phases |
| Filtration | Removes solid stabilizing particles | Effective for solid-stabilized emulsions | Can be slow, potential for product loss on the filter aid |
| Centrifugation | Enhanced gravitational separation | Very effective for most emulsions | Requires specialized equipment |
Visualization
Caption: Decision workflow for breaking emulsions.
References
optimization of reaction conditions for 2-Methyl-2-phenylsuccinic acid synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-2-phenylsuccinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful optimization of your reaction conditions. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a deeper understanding of your synthetic route.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic strategies. A common and reliable method involves the alkylation of a phenyl-substituted malonic ester followed by hydrolysis and decarboxylation. This guide will focus on a two-step process:
-
Alkylation: Diethyl phenylmalonate is deprotonated with a suitable base to form a nucleophilic enolate, which is then alkylated with methyl iodide.
-
Hydrolysis and Decarboxylation: The resulting diethyl 2-methyl-2-phenylmalonate is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily decarboxylates to yield the final product.
This seemingly straightforward process can present several challenges, from incomplete reactions and side-product formation to difficulties in purification. This guide will address these potential issues in a question-and-answer format.
Visualizing the Workflow
To provide a clear overview of the synthetic process, the following diagram illustrates the key stages and transformations.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1: Alkylation of Diethyl Phenylmalonate
Q1: My alkylation reaction is very slow or incomplete. What are the possible causes and solutions?
A1:
-
Insufficiently Strong Base or Incomplete Deprotonation: Diethyl phenylmalonate has a pKa of approximately 13 in DMSO. While sodium ethoxide (NaOEt) in ethanol is a common choice, ensuring complete deprotonation is crucial.
-
Solution: Use a slight excess of a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. NaH offers the advantage of an irreversible deprotonation. Ensure your reagents and solvent are anhydrous, as water will quench the base.
-
-
Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate.
-
Solution: If using NaOEt in ethanol, the reaction is typically run at reflux. If using NaH in THF, the enolate can be formed at 0°C to room temperature, and the alkylation can be performed at room temperature or with gentle heating.
-
-
Poor Quality Alkylating Agent: Methyl iodide can degrade over time, releasing iodine which can give the solution a purplish or brownish tint.
-
Solution: Use freshly distilled or commercially available high-purity methyl iodide.
-
Q2: I am observing significant amounts of a dialkylated product. How can I minimize this?
A2: The formation of a dialkylated product can be a significant issue in the alkylation of active methylene compounds.[1]
-
Cause: The monoalkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time. This is more prevalent in aprotic solvents.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of diethyl phenylmalonate relative to the base and methyl iodide.
-
Slow Addition: Add the methyl iodide slowly to the solution of the enolate. This keeps the concentration of the alkylating agent low, favoring mono-alkylation.
-
Solvent Choice: In some cases, using a protic solvent like ethanol can disfavor dialkylation as the solvent can protonate the mono-alkylated enolate.[1]
-
Q3: My reaction mixture has turned dark brown/black. Is this normal, and what should I do?
A3:
-
Cause: Darkening of the reaction mixture can be due to several factors, including decomposition of the starting materials or solvent, or side reactions. If using a strong base like NaH, impurities can sometimes lead to discoloration.
-
Solution: As long as TLC or GC-MS analysis shows the formation of the desired product, the discoloration may not be a major issue. However, it can make monitoring the reaction by TLC more difficult. Ensure your glassware is clean and your reagents are pure. If the discoloration is severe and accompanied by low yield, consider purifying your starting materials and solvent.
Step 2: Hydrolysis and Decarboxylation
Q4: The hydrolysis of my diethyl 2-methyl-2-phenylmalonate is incomplete, even after prolonged heating.
A4:
-
Cause: The ester is sterically hindered due to the presence of the phenyl and methyl groups on the same carbon. This steric hindrance can make nucleophilic attack by hydroxide or water difficult.[2][3]
-
Solutions:
-
Harsher Conditions: Use a stronger acid or base and higher temperatures. For acid hydrolysis, concentrated HCl or HBr at reflux for an extended period (12-24 hours) may be necessary. For base-catalyzed hydrolysis, a higher concentration of NaOH or KOH in a mixture of water and a co-solvent like ethanol or dioxane at reflux can be effective.[2]
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst like tetrabutylammonium bromide can facilitate the reaction between the ester (in an organic phase) and the hydroxide (in the aqueous phase).
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis of sterically hindered esters.
-
Q5: I am getting a low yield after the decarboxylation step. What could be the reason?
A5:
-
Incomplete Hydrolysis: If the hydrolysis was not complete, the unreacted ester will not decarboxylate and will be lost during workup.
-
Solution: Ensure complete hydrolysis by monitoring the reaction by TLC or LC-MS until no starting ester is observed.
-
-
Sub-optimal Decarboxylation Temperature: The temperature required for decarboxylation can vary. If the temperature is too low, the reaction will be slow or incomplete. If it is too high, it could lead to decomposition.
-
Solution: The decarboxylation of 2-methyl-2-phenylmalonic acid typically occurs upon heating the crude diacid obtained after hydrolysis. Often, simply heating the concentrated aqueous acid solution or the isolated solid to its melting point is sufficient. A typical temperature range is 150-180°C.
-
-
Loss of Product during Workup: this compound has some solubility in water.
-
Solution: After acidification of the hydrolysis reaction mixture, ensure complete precipitation of the product by cooling the solution in an ice bath. If the product remains in solution, perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of this compound?
A1: The reported melting point for this compound is in the range of 158-160°C.[2] A broad melting range or a significantly lower melting point may indicate the presence of impurities.
Q2: What are the key features to look for in the 1H and 13C NMR spectra of the final product?
A2:
-
1H NMR (in CD3OD): You should expect to see multiplets for the phenyl protons (typically in the range of 7.2-7.5 ppm), a singlet for the methyl group, and signals for the methylene protons of the succinic acid backbone.
-
13C NMR (in CD3OD): Key signals include those for the two carboxylic acid carbons (typically >170 ppm), the quaternary carbon attached to the phenyl and methyl groups, and the carbons of the phenyl ring and the methyl group.
Q3: What is the best way to purify the final product?
A3:
-
Recrystallization: This is the most common and effective method for purifying solid carboxylic acids.[4] Suitable solvents include water, or a mixture of an organic solvent and a non-solvent (e.g., toluene/hexane). The choice of solvent will depend on the impurity profile.
-
Acid-Base Extraction: Dissolving the crude product in an aqueous base (like sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid is a highly effective purification technique.[4]
Q4: Can I use a different alkylating agent instead of methyl iodide?
A4: Yes, the malonic ester synthesis is versatile and can be used with other primary and some secondary alkyl halides.[5] However, the reaction conditions may need to be optimized for different alkylating agents. For instance, less reactive alkyl halides may require a stronger base or higher reaction temperatures.
Q5: How can I monitor the progress of my reactions?
A5:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products. For the alkylation step, you can visualize the spots under UV light. For the hydrolysis, the carboxylic acid product will likely have a different Rf value than the starting ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide more detailed information about the reaction mixture, including the presence of side products and the extent of conversion.
Detailed Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Synthesis of Diethyl 2-Methyl-2-phenylmalonate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place sodium ethoxide (1.1 equivalents).
-
Addition of Malonate: Add anhydrous ethanol to the flask, followed by the dropwise addition of diethyl phenylmalonate (1.0 equivalent) over 15 minutes at room temperature.
-
Enolate Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting malonate is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Purification of Intermediate: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-methyl-2-phenylmalonate. This can be purified by vacuum distillation if necessary.
Step 2: Synthesis of this compound
-
Hydrolysis: To the crude diethyl 2-methyl-2-phenylmalonate, add a 6 M aqueous solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
Decarboxylation and Precipitation: Cool the reaction mixture in an ice bath. The this compound should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-80°C.
Troubleshooting Logic Diagram
The following diagram provides a decision-making framework for common issues encountered during the synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
References
preventing racemization during the synthesis of 2-Methyl-2-phenylsuccinic acid
Technical Support Center: Synthesis of 2-Methyl-2-phenylsuccinic Acid
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on maintaining the desired stereochemistry. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization in this context primarily occurs through the formation of a planar enol or enolate intermediate at the chiral center.[1] The acidic proton at the α-position to the carboxyl group is susceptible to removal under both acidic and basic conditions. Once the planar enolate is formed, reprotonation can occur from either face with equal probability, leading to a loss of stereochemical information.[1]
Key Factors Leading to Racemization:
-
Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for enolization and subsequent racemization.
-
Strong Bases or Acids: The use of strong, non-sterically hindered bases can readily deprotonate the α-carbon, promoting enolate formation. Similarly, strong acids can catalyze enol formation.[1]
-
Inappropriate Solvent Choice: Protic solvents can facilitate proton exchange, contributing to racemization.
Q2: Which synthetic strategies are most effective for an enantioselective synthesis of this compound?
A2: To achieve an enantioselective synthesis, it is crucial to employ methods that create the chiral center with a high degree of stereocontrol. The most common and effective strategies include:
-
Use of Chiral Auxiliaries: This is a well-established method where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.[2][3][4][5] For the synthesis of this compound, a chiral auxiliary can be attached to a succinic acid precursor. The alkylation of the resulting chiral enolate then proceeds with high diastereoselectivity.[3][4] Subsequent removal of the auxiliary yields the enantiomerically enriched product. Evans oxazolidinones are a prominent example of effective chiral auxiliaries.[2]
-
Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For instance, an asymmetric hydrogenation of a suitable unsaturated precursor or an enantioselective Michael addition to an appropriate acceptor can be employed.
-
Enzymatic Resolutions: Biocatalytic methods can be highly effective for separating enantiomers or for the stereoselective synthesis of chiral molecules.[6][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Possible Cause A: Racemization during Workup or Purification
-
Symptoms: The enantiomeric excess is high immediately after the key stereocenter-forming step but decreases significantly after workup and/or purification (e.g., chromatography).
-
Troubleshooting Steps:
-
Analyze Reaction Mixture Directly: If possible, analyze a crude sample of the reaction mixture by chiral HPLC or NMR with a chiral solvating agent to determine the initial ee.[8][9][10][11] This will help you determine if racemization is occurring during the reaction or afterward.
-
Modify Workup Conditions: Avoid strongly acidic or basic conditions during the workup. Use buffered aqueous solutions (e.g., saturated ammonium chloride for quenching organometallic reagents) to maintain a pH close to neutral.
-
Optimize Purification: If using column chromatography, consider using a less acidic or basic stationary phase. For instance, silica gel can be slightly acidic; you can neutralize it by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a different stationary phase like alumina. Minimize the time the compound spends on the column.
-
Possible Cause B: Non-Optimal Conditions for the Asymmetric Reaction
-
Symptoms: The initial enantiomeric excess of the crude product is low.
-
Troubleshooting Steps:
-
Temperature Control: Many asymmetric reactions are highly sensitive to temperature. Ensure that the reaction is maintained at the optimal low temperature (e.g., -78 °C for many enolate alkylations). Even slight temperature fluctuations can significantly impact stereoselectivity.
-
Reagent Purity and Stoichiometry: Use freshly distilled or purified reagents and solvents. The stoichiometry of the base, substrate, and electrophile is critical. For chiral auxiliary-mediated alkylations, ensure complete enolate formation before adding the alkylating agent.
-
Solvent Effects: The choice of solvent can influence the transition state geometry of the reaction. Aprotic solvents like THF, diethyl ether, or toluene are generally preferred for enolate chemistry.
-
Issue 2: Poor Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
-
Symptoms: You are obtaining a mixture of diastereomers after the alkylation step.
-
Troubleshooting Steps:
-
Choice of Base and Counterion: The metal counterion of the enolate plays a crucial role in the stereochemical outcome. Lithium enolates often form tight chelated transition states, leading to high diastereoselectivity. Compare different bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or sodium hexamethyldisilazide (NaHMDS).
-
Order of Addition: Always add the substrate to the cooled base solution to ensure rapid and complete deprotonation. Then, add the alkylating agent to the pre-formed enolate solution.
-
Electrophile Reactivity: Highly reactive electrophiles are generally preferred as they can react at low temperatures where selectivity is higher.[3]
-
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using an Evans Chiral Auxiliary
This protocol outlines a general procedure for the diastereoselective methylation of a phenylacetyl-substituted Evans oxazolidinone, a key step towards this compound.
Step-by-Step Methodology:
-
Acylation: Acylate the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with phenylacetyl chloride in the presence of a base like triethylamine or pyridine to form the N-acyl oxazolidinone.
-
Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution, add methyl iodide (1.2 equivalents) dropwise at -78 °C. Stir the reaction at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the corresponding carboxylic acid.
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Maximizes stereoselectivity by favoring the more ordered transition state. |
| Base | Lithium Diisopropylamide (LDA) | Forms a lithium enolate which often leads to high diastereoselectivity through chelation control. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and effectively solvates the lithium cation without interfering with the reaction. |
| Quenching Agent | Saturated aq. NH4Cl | Mildly acidic, preventing epimerization of the product during workup. |
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Workflow for chiral auxiliary-based synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. york.ac.uk [york.ac.uk]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Benchmarking Guide to the Synthetic Routes of 2-Methyl-2-phenylsuccinic Acid
Introduction
2-Methyl-2-phenylsuccinic acid, a dicarboxylic acid featuring a chiral quaternary carbon, represents a valuable building block in medicinal chemistry and materials science. Its rigid structure and bifunctional nature make it an attractive scaffold for the synthesis of novel pharmaceutical agents and polymers. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a detailed examination of their underlying chemical principles, experimental protocols, and a side-by-side comparison of their respective advantages and disadvantages. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.
Route 1: Alkylation of Diethyl Phenylsuccinate
This classical approach hinges on the deprotonation of a readily available starting material, diethyl phenylsuccinate, to form a nucleophilic enolate, which is subsequently alkylated with a methylating agent.
Reaction Pathway & Mechanism
The reaction proceeds in two key steps. First, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to abstract the acidic proton at the α-position to the phenyl group and one of the ester carbonyls. This deprotonation is regioselective due to the electron-withdrawing effect of the adjacent phenyl ring, which stabilizes the resulting enolate anion through resonance. The second step involves the introduction of an electrophilic methyl source, typically methyl iodide, which undergoes an SN2 reaction with the enolate to form the desired C-C bond, yielding diethyl 2-methyl-2-phenylsuccinate. Subsequent hydrolysis of the diester under acidic or basic conditions affords the final product, this compound.
Caption: Workflow for the synthesis of this compound via alkylation of diethyl phenylsuccinate.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-Methyl-2-phenylsuccinate
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve diethyl phenylsuccinate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of diethyl phenylsuccinate to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield diethyl 2-methyl-2-phenylsuccinate.
Step 2: Hydrolysis to this compound
-
To the purified diethyl 2-methyl-2-phenylsuccinate, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Route 2: Michael Addition and Subsequent Alkylation
This alternative route employs a Michael addition of a cyanide nucleophile to an α,β-unsaturated ester, followed by alkylation of the resulting intermediate and subsequent hydrolysis of the nitrile and ester functionalities.
Reaction Pathway & Mechanism
The synthesis commences with the conjugate addition of a cyanide ion (from a source like sodium cyanide) to an ethyl cinnamate derivative. This 1,4-addition, or Michael addition, is a powerful method for C-C bond formation.[1][2][3] The resulting enolate is then trapped in situ with a methylating agent, such as methyl iodide, to introduce the methyl group at the α-position. The final step involves the vigorous hydrolysis of both the nitrile and the ester groups under acidic conditions to yield the target dicarboxylic acid.[4]
Caption: Workflow for the synthesis of this compound via Michael addition and alkylation.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-Cyano-2-methyl-3-phenylpropanoate
-
In a round-bottom flask, dissolve ethyl cinnamate (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of sodium cyanide (1.1 eq) in water to the flask.
-
Stir the mixture at room temperature to facilitate the Michael addition.
-
After the formation of the Michael adduct (monitor by TLC), add methyl iodide (1.2 eq) to the reaction mixture.
-
Heat the reaction to a gentle reflux and maintain for several hours until the alkylation is complete.
-
Cool the mixture, dilute with water, and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-cyano-2-methyl-3-phenylpropanoate.
Step 2: Hydrolysis to this compound
-
To the purified ethyl 2-cyano-2-methyl-3-phenylpropanoate, add concentrated hydrochloric acid.
-
Heat the mixture to reflux for an extended period (12-24 hours) to ensure complete hydrolysis of both the nitrile and ester groups.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain this compound.
Comparative Analysis
| Parameter | Route 1: Alkylation of Diethyl Phenylsuccinate | Route 2: Michael Addition and Subsequent Alkylation |
| Starting Materials | Diethyl phenylsuccinate, LDA, Methyl iodide | Ethyl cinnamate, Sodium cyanide, Methyl iodide |
| Key Transformations | Enolate formation, SN2 alkylation, Hydrolysis | Michael addition, Alkylation, Nitrile & Ester Hydrolysis |
| Number of Steps | 2 | 2 |
| Reagent Toxicity | LDA is highly reactive and pyrophoric. | Sodium cyanide is highly toxic. |
| Scalability | Scalable, but requires careful handling of LDA at low temperatures. | Potentially more amenable to large-scale synthesis, though cyanide handling requires stringent safety protocols. |
| Stereocontrol | Racemic product is expected unless a chiral auxiliary or catalyst is employed. | Racemic product is expected. |
| Overall Yield | Moderate to good, dependent on the efficiency of the alkylation step. | Potentially good, but may be affected by side reactions during the Michael addition and alkylation. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a more traditional approach that relies on well-established enolate chemistry. The primary challenges associated with this route are the use of cryogenic temperatures and the handling of the pyrophoric reagent, LDA.
-
Route 2 provides a convergent and potentially more atom-economical approach. However, the high toxicity of sodium cyanide necessitates specialized handling procedures and waste disposal protocols.
The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the comfort level of the researcher with the handling of the required reagents. For laboratories equipped to handle highly reactive organometallic reagents, Route 1 may be preferred for its potentially cleaner reaction profile. For larger-scale syntheses where the cost and handling of LDA are prohibitive, Route 2 may be a more practical, albeit more hazardous, alternative.
References
A Senior Application Scientist's Guide to the Determination of Enantiomeric Purity of 2-Methyl-2-phenylsuccinic Acid by HPLC
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile. 2-Methyl-2-phenylsuccinic acid, a chiral dicarboxylic acid, is a key building block in the synthesis of various pharmacologically active compounds. The spatial arrangement of its substituents around the chiral center can lead to enantiomers with markedly different physiological effects. Consequently, the accurate determination of its enantiomeric purity is a critical step in both research and manufacturing settings.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound. We will explore the rationale behind method development, compare different chiral stationary phases, and present alternative technologies, all supported by experimental insights to empower you to make informed decisions for your analytical challenges.
The Foundational Technique: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for the enantiomeric analysis of chiral compounds due to its robustness, reproducibility, and the wide variety of available chiral stationary phases (CSPs). The fundamental principle lies in the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.
Selecting the Optimal Chiral Stationary Phase (CSP)
The choice of the CSP is the most critical parameter in developing a successful chiral separation method. For an acidic compound like this compound, several classes of CSPs are viable candidates.
1. Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad enantioselectivity.[1] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide. For acidic analytes, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.
A prime candidate for the separation of this compound is an amylose-based CSP, such as Chiralpak® AD-H .
2. Pirkle-Type CSPs: Rational Design for Specific Interactions
Pirkle-type CSPs, such as the Regis Whelk-O® 1 , are based on the principle of π-π interactions, hydrogen bonding, and dipole stacking.[2] The Whelk-O® 1, a π-electron acceptor/π-electron donor phase, was specifically designed for the separation of underivatized non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic compounds.[2][3] Its covalent bonding to the silica support provides high stability and compatibility with a wide range of mobile phases.
3. Anion-Exchanger CSPs: Tailored for Acidic Compounds
Weak anion-exchange (WAX) CSPs, such as Chiralpak® QN-AX and QD-AX , are specifically designed for the enantioseparation of acidic compounds. The chiral selectors are based on quinine (QN) and quinidine (QD) derivatives.[4] The primary interaction mechanism is an ion-exchange interaction between the protonated tertiary amine on the selector and the deprotonated carboxylic acid groups of the analyte. This is supplemented by other interactions like hydrogen bonding and π-π stacking.
Comparative Performance of HPLC Methods
The following table summarizes the expected performance of different HPLC columns for the enantiomeric separation of this compound, based on data from similar acidic compounds.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Expected Resolution (Rs) | Advantages | Disadvantages |
| Chiralpak® AD-H (Amylose-based) | n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) | > 2.0 | Broad applicability, high success rate for a wide range of compounds. | Coated phase may have limitations on solvent compatibility. |
| Regis Whelk-O® 1 (Pirkle-type) | n-Hexane/Ethanol/Acetic Acid | > 1.5 | Covalently bonded (robust), excellent for acidic compounds, complementary selectivity to polysaccharide phases.[2][3] | May require more method development for optimization. |
| Chiralpak® QN-AX (Anion-exchanger) | Methanol/Acetic Acid/Ammonium Acetate | > 2.5 | High selectivity for acidic compounds, often provides excellent resolution.[4] | Limited to acidic analytes, mobile phase preparation can be more complex. |
Experimental Protocol: Enantiomeric Purity of this compound using Chiralpak® AD-H
This protocol provides a robust starting point for the determination of the enantiomeric purity of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA)
-
This compound standard (racemic and enantiomerically enriched, if available)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).
-
Dissolve the test sample in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor (Rs).
-
Inject the test sample.
-
Integrate the peak areas of both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
Visualizing the Workflow
Caption: Workflow for Chiral HPLC Method Development and Analysis.
Beyond Conventional HPLC: Alternative and Complementary Techniques
While HPLC is the predominant technique, other methods offer distinct advantages and can be valuable alternatives or orthogonal approaches for confirming enantiomeric purity.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique for chiral separations, often providing faster analyses and significantly reduced organic solvent consumption compared to HPLC.[][6] Using supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent (e.g., methanol), SFC can achieve high-efficiency separations on the same types of chiral stationary phases used in HPLC. For acidic compounds, additives similar to those in HPLC are employed to improve peak shape and resolution.
Comparative Advantages of SFC:
-
Speed: Lower viscosity of the mobile phase allows for higher flow rates and faster separations.
-
Green Chemistry: Drastic reduction in the use of organic solvents.
-
Cost-Effective: Lower solvent purchase and disposal costs.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that can be adapted for chiral analysis by adding a chiral selector to the background electrolyte. Cyclodextrins are commonly used chiral selectors for this purpose.[7] CE offers the advantages of extremely high efficiency, very small sample and reagent consumption, and rapid method development.
Comparative Advantages of CE:
-
High Efficiency: Can generate a very large number of theoretical plates, leading to excellent resolution.
-
Minimal Sample Consumption: Only nanoliters of sample are injected.
-
Orthogonal Selectivity: The separation mechanism is different from chromatography, making it an excellent confirmatory technique.
Caption: Comparison of Analytical Techniques for Chiral Analysis.
Conclusion
The determination of the enantiomeric purity of this compound is readily achievable with high accuracy and precision using chiral HPLC. A systematic approach to method development, starting with the screening of robust chiral stationary phases like polysaccharide-based, Pirkle-type, and anion-exchange columns, will lead to a successful separation. For laboratories seeking to improve throughput and reduce their environmental footprint, Supercritical Fluid Chromatography presents a compelling alternative. Capillary Electrophoresis, with its orthogonal separation mechanism, serves as an excellent confirmatory technique. By understanding the principles and comparative advantages of these methods, researchers can confidently select and implement the most appropriate strategy for their specific analytical needs, ensuring the quality and stereochemical integrity of their chiral compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. WHELK-O®1 - Regis Technologies [registech.com]
- 3. (S,S) Whelk-O® 1 - Regis Technologies [registech.com]
- 4. chiraltech.com [chiraltech.com]
- 6. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 7. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Characterization of 2-Methyl-2-phenylsuccinic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of organic molecules is a foundational pillar of discovery and innovation. This guide provides an in-depth technical analysis of 2-Methyl-2-phenylsuccinic acid, a substituted dicarboxylic acid, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By presenting and interpreting experimental data, this document serves as a practical reference for the structural elucidation of this compound and offers a comparative analysis with structurally related alternatives.
Introduction: The Significance of Spectroscopic Characterization
This compound, with its chiral center and dual carboxylic acid functionalities, presents a unique spectroscopic fingerprint. Its structural features, including a phenyl ring, a quaternary carbon, a methyl group, and a methylene group, all contribute to a complex yet interpretable spectral profile. Accurate characterization is paramount for its use in synthesis, as a building block for more complex molecules, or in pharmacological studies. This guide will dissect its ¹H NMR, ¹³C NMR, and IR spectra, providing the rationale behind spectral patterns and offering a framework for the analysis of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the phenyl and carboxylic acid groups.
Key Spectral Features:
-
Aromatic Protons (C₆H₅): A multiplet typically observed in the range of δ 7.2-7.5 ppm is characteristic of the protons on the phenyl ring. The complexity of this signal arises from the various electronic environments of the ortho, meta, and para protons.
-
Methylene Protons (CH₂): The two diastereotopic protons of the methylene group are chemically non-equivalent due to the adjacent chiral center. This results in two distinct signals, often appearing as a pair of doublets (an AB quartet) or a more complex multiplet, typically in the δ 2.5-3.5 ppm region. The coupling between these geminal protons is also observable.
-
Methyl Protons (CH₃): A singlet corresponding to the three protons of the methyl group is expected. Its chemical shift, generally around δ 1.5-1.8 ppm, is influenced by the proximity of the phenyl and carboxylic acid groups.
-
Carboxylic Acid Protons (COOH): The two acidic protons of the carboxylic acid groups are highly deshielded and typically appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm. The exact chemical shift and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.[1] In protic deuterated solvents like D₂O or CD₃OD, these protons will exchange with deuterium, leading to the disappearance of their signal, a useful diagnostic test.[1][2]
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Key Spectral Features:
-
Carbonyl Carbons (C=O): The carbons of the two carboxylic acid groups are the most deshielded, appearing in the δ 170-185 ppm region.[1]
-
Aromatic Carbons (C₆H₅): The carbons of the phenyl ring typically resonate in the δ 125-145 ppm range. The ipso-carbon (the carbon attached to the succinic acid moiety) will have a distinct chemical shift from the other aromatic carbons.
-
Quaternary Carbon (C-CH₃): The quaternary carbon atom bonded to the methyl and phenyl groups and the two carboxylic acid moieties will have a characteristic chemical shift, typically in the δ 45-60 ppm range.
-
Methylene Carbon (CH₂): The carbon of the methylene group is expected to appear in the δ 35-45 ppm region.
-
Methyl Carbon (CH₃): The methyl carbon will be the most shielded, appearing at an upfield chemical shift, typically between δ 20-30 ppm.
Infrared (IR) Spectroscopy: Unveiling the Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is dominated by the absorptions of the carboxylic acid and aromatic moieties.
Key Spectral Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[3][4][5] This broadness is a hallmark of carboxylic acids.[4]
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed as sharper peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680-1725 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid groups.[3][5] The presence of conjugation with the phenyl ring can slightly lower this frequency.[4][5]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the C=C stretching vibrations within the phenyl ring.
-
C-O Stretch and O-H Bend: A medium intensity C-O stretching band is expected around 1200-1300 cm⁻¹, and O-H bending vibrations can be observed in the 900-950 cm⁻¹ and 1400-1440 cm⁻¹ regions.[3]
Comparative Analysis with Alternative Succinic Acid Derivatives
To better understand the unique spectral features of this compound, it is instructive to compare its spectroscopic data with that of related compounds.
| Compound | Key ¹H NMR Differences | Key ¹³C NMR Differences | Key IR Differences |
| This compound | Singlet for CH₃, complex multiplet/AB quartet for CH₂. | Quaternary carbon signal present. | Characteristic peaks for both phenyl and methyl groups. |
| Phenylsuccinic acid | No methyl singlet. Methine (CH) and methylene (CH₂) protons will show complex splitting. | No quaternary carbon signal; a methine carbon signal is present. | Absence of aliphatic C-H stretches from a methyl group. |
| Methylsuccinic acid | No aromatic proton signals. Doublet for the methyl group and complex multiplets for the methine and methylene protons. | No aromatic carbon signals. | Absence of aromatic C=C and C-H stretching bands. |
| 2-Ethyl-2-methylsuccinic acid | Signals for an ethyl group (quartet and triplet) instead of a phenyl group. | Signals for an ethyl group instead of a phenyl group. | Absence of aromatic C=C and C-H stretching bands. |
This comparative table highlights how subtle changes in the molecular structure lead to distinct and identifiable differences in the NMR and IR spectra, reinforcing the power of these techniques for unambiguous compound identification.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are provided.
NMR Spectroscopy Protocol
Caption: Workflow for NMR spectroscopic analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly of the acidic protons.[6]
-
Gently swirl the vial to dissolve the sample completely.
-
Prepare a filter by placing a small plug of cotton wool into a Pasteur pipette.
-
Transfer the solution through the filter into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Securely cap the NMR tube and invert it several times to ensure a homogenous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, acquisition time, relaxation delay).
-
Following proton NMR acquisition, set up and acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the spectrum using an internal standard (e.g., tetramethylsilane - TMS) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for all signals in the ¹H spectrum.
-
Identify the chemical shifts of all signals in the ¹³C spectrum.
-
FTIR Spectroscopy Protocol (KBr Pellet Method)
Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation:
-
In a clean, dry agate mortar, grind 1-2 mg of this compound to a very fine powder.
-
Add approximately 200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar.
-
Thoroughly mix the sample and KBr by grinding them together with the pestle until a homogenous, fine powder is obtained. Incomplete mixing will result in a poor-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Assemble the die and place it in a hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates poor mixing, moisture contamination, or insufficient pressure.
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
-
-
Data Acquisition and Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Acquire the spectrum of the sample.
-
Identify the wavenumbers (in cm⁻¹) of the major absorption bands and correlate them to the corresponding functional groups and vibrational modes.
-
Conclusion: A Synergistic Approach to Structural Elucidation
The combination of NMR and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule, while IR spectroscopy confirms the presence of key functional groups. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently determine the structure of this and other related compounds. The comparative data presented in this guide further aids in the nuanced interpretation of spectral features, empowering scientists in their pursuit of novel molecular entities.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. How Do You Prepare Kbr Pellets For Ftir Analysis? Master The Technique For High-Quality Ir Spectra - Kintek Solution [kindle-tech.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. reddit.com [reddit.com]
A Cost-Benefit Analysis of 2-Methyl-2-phenylsuccinic Acid as a Chiral Resolving Agent: A Practical Guide to Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely a preference but a necessity. The biological activity of a chiral molecule often resides in a single enantiomer, while the other may be inactive or, in some cases, elicit harmful effects. Consequently, the efficient separation of racemic mixtures—a process known as chiral resolution—is a cornerstone of modern stereoselective synthesis.
Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a robust, scalable, and widely practiced method. This approach hinges on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.
The choice of resolving agent is the most critical parameter in the success of this technique, directly impacting yield, enantiomeric purity, and overall process economics. While a host of resolving agents are commercially available, the pursuit of novel agents that offer improved efficiency or cost-effectiveness is a continuous endeavor. This guide provides a comprehensive framework for conducting a cost-benefit analysis of a less documented resolving agent, 2-Methyl-2-phenylsuccinic acid , and compares its potential performance with established industry standards.
The Anatomy of an Effective Resolving Agent
Before delving into a specific agent, it is crucial to understand the key performance indicators that define an ideal resolving agent. The selection process is rarely a one-size-fits-all scenario; it is an empirical exercise where the interplay between the racemic substrate, the resolving agent, and the solvent system dictates the outcome.
Key Performance Indicators:
-
High Efficiency: The agent should form diastereomeric salts that exhibit a significant difference in solubility, allowing for the easy isolation of one diastereomer in high yield and high enantiomeric excess (e.e.) with a minimal number of recrystallizations.
-
Cost-Effectiveness: The overall cost of the resolution process is a critical factor, especially at an industrial scale. This includes the initial purchase price of the resolving agent, as well as the costs associated with its recovery and recycling.
-
Crystallinity: The resolving agent should induce the formation of well-defined, stable crystals that are easily filterable. Poor crystallization can lead to difficulties in handling and purification.
-
Broad Applicability: An ideal agent would be effective for the resolution of a wide range of substrates.
-
Availability and Stability: The resolving agent should be readily available in high enantiomeric purity and be stable under the conditions of the resolution and its subsequent recovery.
A Candidate for Consideration: this compound
This compound is a chiral dicarboxylic acid. Its structure is presented below:
Chemical Structure:
-
IUPAC Name: 2-Methyl-2-phenylbutanedioic acid
-
CAS Number: 34862-03-8
-
Molecular Formula: C₁₁H₁₂O₄
While extensive data on its application as a resolving agent is not widely available in peer-reviewed literature, its structural features suggest potential utility:
-
Dicarboxylic Acid Functionality: The presence of two carboxylic acid groups offers multiple points of interaction for salt formation with racemic bases, which could influence the crystallinity and solubility of the resulting diastereomeric salts.
-
Structural Rigidity: The phenyl group and the quaternary carbon center provide a rigid scaffold, which can enhance chiral recognition during the crystallization process.
The following sections will outline a systematic approach to evaluate the efficacy and economic viability of this compound as a resolving agent.
A Practical Framework for Evaluation: Experimental Protocol
The following is a generalized protocol for the resolution of a model racemic amine, (±)-1-phenylethylamine, using (R)-2-Methyl-2-phenylsuccinic acid. This protocol should be optimized for specific substrates.
Experimental Workflow for Chiral Resolution
A Comparative Guide to the Enantiomeric Resolution of 2-Methyl-2-phenylsuccinic Acid: An Evaluation of Chiral Base Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, the separation of enantiomers is a critical step to ensure the desired therapeutic effect and to avoid potential adverse effects from the unwanted enantiomer. The resolution of racemic 2-Methyl-2-phenylsuccinic acid, a compound of interest in medicinal chemistry, is a prime example of this challenge. This guide provides a technical comparison of the efficiency of various chiral bases in the resolution of this acid, supported by experimental data, to aid researchers in selecting the optimal resolving agent for their specific needs.
The Principle of Diastereomeric Salt Resolution
The most common method for resolving a racemic carboxylic acid is through the formation of diastereomeric salts with a chiral base.[1] Enantiomers, having identical physical properties, are difficult to separate directly. However, when reacted with a single enantiomer of a chiral base, they form two diastereomers. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] The less soluble diastereomeric salt will preferentially crystallize from the solution, and subsequent acidification will yield the desired enantiomer of the acid in an enriched form.
A Comparative Analysis of Chiral Bases for Resolution
Table 1: Comparison of Chiral Bases for the Resolution of Carboxylic Acids (Illustrative Data)
| Resolving Agent | Typical Solvent(s) | Typical Yield of Diastereomeric Salt | Typical Enantiomeric Excess (e.e.) of Recovered Acid | Key Considerations |
| Brucine | Methanol, Ethanol, Acetone | Moderate to High | Good to Excellent | Readily available, often provides well-formed crystals. Its toxicity requires careful handling. |
| Strychnine | Ethanol, Methanol | Moderate to High | Good to Excellent | Structurally similar to brucine and also highly effective. It is extremely toxic. |
| Quinine | Ethanol, Acetone | Variable | Moderate to Good | A Cinchona alkaloid, it and its diastereomer quinidine offer different selectivities. |
| Cinchonidine | Ethanol, Methanol | Variable | Moderate to Good | Another Cinchona alkaloid, its diastereomeric relationship with cinchonine can be exploited.[3] |
Note: The data in this table is illustrative and based on general observations for the resolution of carboxylic acids. Specific results for this compound may vary.
In-Depth Look at Key Resolving Agents
Brucine: The Workhorse Resolving Agent
Brucine, a readily available and relatively inexpensive alkaloid, is often the first choice for the resolution of acidic compounds.[4] Its rigid, complex structure provides multiple points of interaction for chiral recognition, leading to significant differences in the solubility of the resulting diastereomeric salts.
The efficiency of a brucine-based resolution is highly dependent on the solvent system. A solvent must be chosen that allows for a significant difference in the solubility of the two diastereomeric salts. For instance, in the resolution of profens (a class of 2-arylpropionic acids), solvents like methanol or ethanol are commonly used.[4]
Strychnine: A Potent Alternative
Strychnine, structurally related to brucine, is another powerful resolving agent. Its mechanism of action is similar to that of brucine, relying on the formation of diastereomeric salts with differing solubilities. Due to its high toxicity, extreme caution must be exercised when handling strychnine.[5]
Cinchona Alkaloids: Quinine and Cinchonidine
Quinine and its pseudo-enantiomer quinidine, along with cinchonine and its diastereomer cinchonidine, form the family of Cinchona alkaloids. These have been widely used in asymmetric synthesis and resolutions.[3] The choice between these alkaloids can be critical, as their different stereochemistries can lead to the preferential crystallization of opposite enantiomers of the target acid.
Experimental Protocol: A General Approach to Resolution
The following protocol outlines a general procedure for the resolution of racemic this compound using a chiral base. This should be considered a starting point, with optimization of solvent, temperature, and stoichiometry being crucial for achieving high efficiency.
Step 1: Diastereomeric Salt Formation
-
Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.
-
In a separate flask, dissolve one equivalent of the chosen chiral base (e.g., brucine) in the same solvent, also with gentle heating.
-
Slowly add the solution of the chiral base to the solution of the racemic acid with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
Step 2: Isolation and Purification of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
To improve the enantiomeric purity, the diastereomeric salt can be recrystallized from the same or a different solvent system.
Step 3: Liberation of the Enantiomerically Enriched Acid
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) to the suspension and stir until the solid dissolves. This protonates the carboxylic acid and liberates it from the chiral base.
-
Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Step 4: Determination of Enantiomeric Excess The enantiomeric excess (e.e.) of the resolved acid can be determined by various methods, including polarimetry to measure the specific rotation, or more accurately by chiral High-Performance Liquid Chromatography (HPLC).
Visualizing the Resolution Workflow
Caption: A generalized workflow for the resolution of this compound.
Conclusion
The selection of an appropriate chiral base is a critical determinant in the successful resolution of this compound. While brucine and strychnine are powerful and commonly used resolving agents, their toxicity is a significant drawback. The Cinchona alkaloids, quinine and cinchonidine, offer viable alternatives with potentially different selectivities. The optimal choice will depend on a careful evaluation of efficiency, cost, safety, and the desired enantiomer. The experimental protocol provided serves as a foundational method that requires empirical optimization to achieve the highest possible yield and enantiomeric excess for the target molecule. Further research into novel resolving agents and techniques continues to be an active area of investigation in the field of stereochemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Brucine - Wikipedia [en.wikipedia.org]
- 5. Cytotoxicity and DNA interaction of brucine and strychnine-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Methyl-2-phenylsuccinic Acid: A Guide to Plausible Synthetic Strategies and Reported Yields for Analogous Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Synthetic Challenge of 2-Methyl-2-phenylsuccinic Acid
This compound, a substituted dicarboxylic acid, holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a chiral center and both phenyl and methyl substituents at the α-position, offers unique steric and electronic properties for the design of novel pharmaceuticals and polymers. However, a comprehensive survey of the scientific literature reveals a notable scarcity of detailed synthetic procedures and reported yields specifically for this target molecule. This guide, therefore, aims to provide a comparative overview of established synthetic routes for the closely related and well-documented parent compound, phenylsuccinic acid. By analyzing these methodologies, we can extrapolate plausible and efficient strategies for the synthesis of this compound, offering a valuable resource for researchers venturing into this area.
Extrapolating from Phenylsuccinic Acid: A Comparative Analysis of Synthetic Routes
The synthesis of phenylsuccinic acid has been extensively documented, with several reliable methods reported in the literature. These approaches can be logically adapted for the synthesis of its 2-methyl derivative. The primary challenge lies in the introduction of the methyl group at the α-position, which can be envisioned through either a direct alkylation of a phenylsuccinic acid precursor or by starting with a methyl-containing building block.
Cyanide-Mediated Syntheses: A High-Yielding and Versatile Approach
One of the most robust and high-yielding methods for the synthesis of phenylsuccinic acid involves the use of cyanide as a key reagent. This strategy typically proceeds through the formation of a dinitrile or a cyanopropionate intermediate, followed by hydrolysis to the dicarboxylic acid.
A classic example is the reaction of an α,β-unsaturated ester with cyanide, followed by hydrolysis. For instance, the synthesis of phenylsuccinic acid has been achieved with a reported yield of 91-95% through the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate. This intermediate is generated from the addition of sodium cyanide to ethyl α-cyano-β-phenylacrylate.
Proposed Adaptation for this compound:
To adapt this method for the synthesis of this compound, one could envision starting with a precursor that already contains the methyl group. A plausible starting material would be ethyl 2-cyano-2-phenylpropionate. Alkylation of this compound at the α-position with a methylating agent (e.g., methyl iodide) would be the first step. Subsequent introduction of the second carboxyl group via a cyanation reaction, followed by hydrolysis, would yield the desired product. The key challenge in this approach would be controlling the regioselectivity of the methylation.
Another cyanide-based route involves the reaction of diethyl benzalmalonate with potassium cyanide, followed by hydrolysis of the resulting ethyl β-phenyl-β-cyanopropionate. This method has been reported to yield phenylsuccinic acid in the range of 67-70%.
Experimental Protocol: Synthesis of Phenylsuccinic Acid via Hydrolysis of Ethyl α,β-Dicyano-β-phenylpropionate
-
Addition of Sodium Cyanide to Ethyl α-Cyano-β-phenylacrylate: In a suitable reaction vessel, 20 g (0.1 mole) of ethyl α-cyano-β-phenylacrylate is treated with 40 cc of 50% alcohol and 10 g (0.2 mole) of finely powdered sodium cyanide. The mixture will warm, and the ester will dissolve. The reaction is completed by gentle heating on a steam bath for two minutes.
-
Work-up of the Addition Product: To the reaction mixture, 200 cc of water is added to obtain a clear solution of the addition product.
-
Hydrolysis: The aqueous solution of the addition product is then subjected to hydrolysis by boiling under a reflux condenser for four hours with 80 cc of concentrated hydrochloric acid.
-
Isolation and Purification: Upon cooling, phenylsuccinic acid crystallizes from the solution. The crystals are filtered, washed with cold water, and dried. The reported yield of the product with a melting point of 164–166°C is 17.6–18.4 g (91–95% of the theoretical amount).
Phase-Transfer Catalysis: A Potentially Milder Alternative
A more recent approach described in the patent literature for the preparation of phenylsuccinic acid involves a condensation reaction between a phenylacetate compound and a chloracetate compound in the presence of a phase-transfer catalyst. This is followed by enzymatic or acidic hydrolysis of the resulting diester. One patent reports a yield of 85% for the synthesis of phenylsuccinic acid starting from phenylacetonitrile and potassium chloroacetate, followed by hydrolysis with sodium hydroxide. Another variation involving hydrolysis of a 3-cyano-3-phenylpropyl acetoacetic ester derivative yielded approximately 89% of phenylsuccinic acid.
Proposed Adaptation for this compound:
This method could be adapted by starting with methylphenylacetate. The condensation with a chloracetate compound under phase-transfer conditions would generate the corresponding diester, which upon hydrolysis would yield this compound. The key to this approach would be the availability and reactivity of the methylphenylacetate starting material.
Summary of Reported Yields for Phenylsuccinic Acid Synthesis
| Synthetic Method | Starting Materials | Key Reagents | Reported Yield (%) | Reference |
| Hydrolysis of Ethyl α,β-Dicyano-β-phenylpropionate | Ethyl α-cyano-β-phenylacrylate, Sodium Cyanide | HCl | 91-95 | |
| Hydrolysis of Ethyl β-phenyl-β-cyanopropionate | Diethyl benzalmalonate, Potassium Cyanide | HCl | 67-70 | |
| Condensation and Hydrolysis (from Phenylacetonitrile) | Phenylacetonitrile, Potassium Chloroacetate | NaOH | 85 | |
| Hydrolysis of 3-cyano-3-phenylpropyl acetoacetic ester derivative | 3-cyano-3-phenylpropyl acetoacetic ester, Potassium Hydroxide | HCl | ~89 |
Visualizing the Synthetic Pathways
Cyanide-Mediated Synthesis of Phenylsuccinic Acid
Caption: Cyanide addition followed by hydrolysis.
Phase-Transfer Catalysis Approach to Phenylsuccinic Acid
Caption: Phase-transfer catalyzed condensation.
Conclusion and Future Directions
While direct, high-yielding synthetic routes for this compound are not prominently featured in the readily accessible scientific literature, established methods for the synthesis of phenylsuccinic acid provide a strong foundation for developing effective protocols. The cyanide-mediated and phase-transfer catalysis approaches, in particular, offer promising avenues for exploration. Future work should focus on the practical implementation of these adapted syntheses, with a thorough investigation of reaction conditions, catalyst selection, and purification techniques to optimize the yield and purity of the target molecule. The development of a robust and scalable synthesis for this compound will undoubtedly unlock its potential for applications in various fields of chemical research and development.
Safety Operating Guide
Navigating the Safe Handling of 2-Methyl-2-phenylsuccinic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for 2-Methyl-2-phenylsuccinic acid. By understanding the "why" behind these protocols, you can foster a culture of safety and ensure the reliability of your research.
Understanding the Hazard Profile
This compound is a solid organic compound that, while not having an extensive hazard profile in publicly available literature, presents risks common to many acidic powders. The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation[1][2].
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes[1][2][3][4][5].
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation[3][4][5].
-
Harmful if Swallowed: Ingestion of the compound can be harmful[4].
Given these potential hazards, a comprehensive approach to PPE is not merely a recommendation but a necessity for safe laboratory operations.
Core Principles of Handling: Engineering and Administrative Controls
Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: Always handle this compound in a well-ventilated area. A fume hood is the preferred engineering control to minimize the inhalation of dust particles[1][6]. Facilities should also be equipped with an eyewash station and a safety shower for immediate emergency use[6].
-
Administrative Controls: Develop and strictly follow standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on these procedures and are aware of the potential hazards.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Nitrile or butyl rubber gloves[7] | To prevent skin contact and subsequent irritation[1][2][6]. Ensure gloves are regularly inspected for tears or holes before use. |
| Eyes | Safety glasses with side shields or chemical safety goggles[1][6][8] | To protect against dust particles and accidental splashes that can cause serious eye irritation[1][2][3][4][5]. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing or dust generation[1]. |
| Body | Laboratory coat or protective clothing | To protect the skin on the arms and body from contact with the chemical[1][6]. |
| Respiratory | N95 dust mask or a respirator with a particulate filter[1][7][9] | To be used when there is a potential for generating dust, especially when handling larger quantities or during spill cleanup, to prevent respiratory irritation[3][4][5]. |
Step-by-Step Handling Procedures
Adherence to a systematic workflow is essential for minimizing risk.
Preparation:
-
Read the Safety Data Sheet (SDS) for this compound before starting any work[1][2][3][4][5][6][9][10].
-
Ensure the work area, particularly the fume hood, is clean and uncluttered.
-
Verify that the eyewash station and safety shower are accessible and operational[6].
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
Conduct all manipulations of the solid compound within a certified chemical fume hood to contain any dust.
-
When weighing the compound, use a balance inside the fume hood or in a designated weighing enclosure.
-
Avoid creating dust. If dust is generated, ensure respiratory protection is worn[1][9].
-
Use appropriate tools (spatulas, etc.) to handle the material.
-
Keep containers of this compound tightly closed when not in use[6].
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn[1][2].
-
Clean the work area, ensuring any residual dust is decontaminated and disposed of properly.
-
Remove and properly store or dispose of PPE. Do not wear lab coats or other PPE outside of the laboratory.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and correct action is critical.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][3][6][11].
-
Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention[1][2][3][6][11].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention if symptoms persist[2][3][11].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][6][11].
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused or waste this compound should be considered chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste program. Do not dispose of it down the drain or in the regular trash[2][3]. All disposal activities must be in accordance with local, state, and federal regulations.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. leelinework.com [leelinework.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. valsynthese.ch [valsynthese.ch]
- 10. fishersci.com [fishersci.com]
- 11. Succinic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
